7-Chloro-4-methyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROAZBUBLKHGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649981 | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-27-5 | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-methyl-1H-indole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted chemical properties of 7-Chloro-4-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates predicted data based on established chemical principles and the known properties of structurally similar indole derivatives.
Core Chemical Properties
This compound is a substituted indole with the chemical formula C₉H₈ClN. The strategic placement of a chloro group at the 7-position and a methyl group at the 4-position of the indole ring is of interest to medicinal chemists, as these substitutions can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its potential biological activity.
| Property | Value | Source |
| CAS Number | 941294-27-5 | CymitQuimica[1] |
| Molecular Formula | C₉H₈ClN | Echemi[2] |
| Molecular Weight | 165.62 g/mol | CymitQuimica[1] |
| Boiling Point | 307.5 ± 22.0 °C | Echemi[2] |
| Flash Point | 168.5 ± 7.9 °C | Echemi[2] |
| Melting Point | Data not available |
Spectroscopic Profile (Predicted)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton, and the methyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~8.1-8.3 | br s |
| H-2 | ~7.2-7.4 | t |
| H-3 | ~6.5-6.7 | t |
| H-5 | ~7.0-7.2 | d |
| H-6 | ~6.9-7.1 | d |
| -CH₃ | ~2.4-2.6 | s |
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C-2 | ~123-125 | | C-3 | ~101-103 | | C-3a | ~128-130 | | C-4 | ~129-131 | | C-5 | ~121-123 | | C-6 | ~120-122 | | C-7 | ~115-117 | | C-7a | ~135-137 | | -CH₃ | ~19-21 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3350-3450 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1580-1620, 1450-1500 |
| C-Cl Stretch | 700-800 |
Mass Spectrometry (Predicted)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom.
| Ion | Expected m/z | Notes |
| [M]⁺ | 165 | Corresponding to ¹²C₉¹H₈³⁵ClN |
| [M+2]⁺ | 167 | Isotopic peak for ³⁷Cl, with an intensity of approximately one-third of the M⁺ peak. |
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, the Leimgruber-Batcho indole synthesis is a widely used and efficient method for the preparation of substituted indoles from o-nitrotoluenes and is a plausible route for this compound.[3]
Proposed Leimgruber-Batcho Synthesis
Step 1: Enamine Formation. The synthesis would commence with the reaction of 2-chloro-5-methyl-1-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form the corresponding enamine.
Step 2: Reductive Cyclization. The intermediate enamine would then undergo reductive cyclization to yield this compound. This reduction can be achieved using various reagents, such as hydrogen gas with a palladium catalyst or Raney nickel with hydrazine.[3]
References
In-Depth Technical Guide to 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and a key synthetic methodology, presented in a format tailored for researchers and professionals in the field.
Chemical Identity and Nomenclature
The compound with the chemical structure featuring a chlorine atom at the 7th position and a methyl group at the 4th position of an indole ring is formally known by its IUPAC name, This compound .
This molecule is also known by several synonyms, which are often used interchangeably in scientific literature and chemical databases. These include:
-
7-Chloro-4-methylindole
-
1H-Indole, 7-chloro-4-methyl-
The Chemical Abstracts Service (CAS) has assigned the number 941294-27-5 to this compound, which serves as a unique identifier.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.
| Property | Value |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| Boiling Point | 307.5 ± 22.0 °C at 760 mmHg |
| Flash Point | 168.5 ± 7.9 °C |
| Density | Not available |
| Melting Point | Not available |
Experimental Protocols: Synthesis of Indole Derivatives
Leimgruber-Batcho Indole Synthesis: A General Procedure
This two-step procedure involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to the indole.
Step 1: Enamine Formation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the appropriately substituted o-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) and pyrrolidine (1.2 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine, which is often a colored solid. This intermediate can be purified by recrystallization or used directly in the next step.
Step 2: Reductive Cyclization
-
Reaction Setup: Dissolve the crude enamine from the previous step in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and methanol.
-
Catalyst and Reducing Agent: Add a catalytic amount of Raney nickel, followed by the slow addition of hydrazine hydrate. Caution: This reaction can be highly exothermic and produce gas; careful addition and temperature control are essential.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) until the reaction is complete, as indicated by TLC.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired indole.
Logical Relationships in Indole Synthesis
The synthesis of a target indole molecule is dependent on the availability of the corresponding starting materials. The following diagram illustrates the logical workflow for the synthesis of this compound via the Leimgruber-Batcho method.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Chloro-4-methyl-1H-indole, a substituted indole of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and a visualization of the synthetic workflow.
Chemical Identity and Properties
This compound is a halogenated and methylated derivative of the indole heterocyclic system. The indole scaffold is a core structural motif in numerous biologically active compounds and pharmaceuticals. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
CAS Number: 941294-27-5
Physicochemical Data
A summary of the available quantitative data for this compound is presented below. It should be noted that some of these properties are estimated and may vary based on experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN | [1] |
| Molecular Weight | 165.62 g/mol | N/A |
| Boiling Point | 307.5 ± 22.0 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 168.5 ± 7.9 °C (Predicted) | N/A |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | N/A |
| pKa | 16.53 ± 0.30 (Predicted) | N/A |
Synthesis of this compound
The logical precursor for the synthesis of this compound via this method is 3-chloro-6-methyl-2-nitrotoluene . The overall synthetic transformation is depicted below:
Caption: Synthetic overview for this compound.
Experimental Protocol: Leimgruber-Batcho Synthesis (Representative)
This protocol is a representative procedure based on the well-established Leimgruber-Batcho indole synthesis and is adapted for the preparation of this compound.[2][3]
Step 1: Formation of the Enamine Intermediate
-
Reagents and Solvents:
-
3-chloro-6-methyl-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, but can accelerate the reaction)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 3-chloro-6-methyl-2-nitrotoluene (1.0 eq) in anhydrous DMF. b. Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq) to the solution. c. Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. e. Upon completion, cool the reaction mixture to room temperature. f. Remove the volatile components under reduced pressure using a rotary evaporator to yield the crude enamine intermediate, which often presents as a dark red oil or solid. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
Reagents and Solvents:
-
Crude enamine intermediate from Step 1
-
Reducing agent (e.g., Raney Nickel, Palladium on carbon, or stannous chloride)
-
Hydrogen source (e.g., hydrogen gas or hydrazine hydrate)
-
Solvent (e.g., Ethanol, Tetrahydrofuran, or Ethyl Acetate)
-
-
Procedure (using Raney Nickel and Hydrazine): a. Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and methanol. b. Carefully add a catalytic amount of Raney Nickel slurry to the solution under an inert atmosphere (e.g., nitrogen). c. To the stirred suspension, add hydrazine hydrate (85% solution in water, 1.5-2.0 eq) dropwise. The addition may be exothermic and cause gas evolution. d. After the initial reaction subsides, gently heat the mixture to 40-50 °C for 1-2 hours, or until TLC analysis indicates the disappearance of the enamine intermediate. e. Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent. f. Combine the filtrate and washings and remove the solvent under reduced pressure. g. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the Leimgruber-Batcho synthesis for this compound.
Caption: Leimgruber-Batcho Synthesis Workflow.
References
An In-depth Technical Guide to 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Chloro-4-methyl-1H-indole. It includes its molecular formula and weight, a detailed experimental protocol for a common synthetic route, and a summary of the broad biological significance of the indole scaffold, contextualizing the potential applications of this specific molecule.
Core Molecular Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941294-27-5 |
Synthetic Protocol: Fischer Indole Synthesis
Experimental Protocol
Materials:
-
(2-Chloro-5-methylphenyl)hydrazine hydrochloride
-
Propionaldehyde
-
Ethanol
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve (2-chloro-5-methylphenyl)hydrazine hydrochloride in ethanol.
-
Add a stoichiometric equivalent of propionaldehyde to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the hydrazone intermediate can be isolated by precipitation or extraction, or used directly in the next step.
-
-
Acid-Catalyzed Cyclization:
-
To the crude or purified phenylhydrazone, add a suitable solvent (e.g., ethanol, toluene, or acetic acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Heat the reaction mixture to reflux for several hours. The progress of the indole formation should be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Logical Workflow of Synthesis
Caption: Fischer Indole Synthesis Workflow for this compound.
Biological Context and Potential Applications
The indole nucleus is a prominent scaffold in a vast number of natural products and pharmacologically active compounds.[1] Its unique structure allows it to interact with a wide array of biological targets, making indole derivatives a focal point of drug discovery and development.
Indole-containing molecules have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anticancer: Many indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial: The indole core is present in compounds with activity against bacteria, fungi, and other microorganisms.
-
Anti-inflammatory: Certain indole derivatives exhibit anti-inflammatory properties.
-
Antiviral: The antiviral potential of indole-based compounds is an active area of research.
Given the established biological importance of the indole scaffold, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The chloro and methyl substituents on the indole ring can significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties. Further research into the specific biological effects of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry.
References
An In-depth Technical Guide on the Spectroscopic Data of 7-Chloro-4-methyl-1H-indole
Spectroscopic Data
While specific experimental data for 7-Chloro-4-methyl-1H-indole remains elusive, the following tables summarize the ¹H NMR and ¹³C NMR data for the isomeric compound, 5-Chloro-3-methyl-1H-indole. This information is provided for comparative and predictive purposes.
Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-3-methyl-1H-indole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.91 | s | - | NH |
| 7.57 | d | 1.8 | H-4 |
| 7.27 | d | 8.5 | H-7 |
| 7.16 | dd | 8.6, 2.0 | H-6 |
| 7.01 | s | - | H-2 |
| 2.32 | d | 0.7 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for 5-Chloro-3-methyl-1H-indole
| Chemical Shift (δ) ppm | Assignment |
| 134.69 | C-7a |
| 129.55 | C-3a |
| 125.00 | C-5 |
| 123.09 | C-2 |
| 122.23 | C-6 |
| 118.52 | C-4 |
| 112.01 | C-7 |
| 111.68 | C-3 |
| 9.63 | CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz
Infrared (IR) and Mass Spectrometry (MS) Data:
Experimental IR and Mass Spectrometry data for this compound were not found in a comprehensive search of available scientific literature. Researchers investigating this compound would need to perform these analyses to obtain the relevant spectral data.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for indole derivatives.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the indole sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of singlets.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or the internal standard.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify characteristic functional groups present in the molecule.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, providing a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, typically showing the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular weight of the compound can be determined from the molecular ion peak, and the fragmentation pattern can provide information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Theoretical Properties of 7-Chloro-4-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core theoretical and experimental properties of 7-Chloro-4-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the physicochemical and electronic characteristics of its substituted derivatives is crucial for the rational design of novel therapeutic agents.[1][2][3] This document summarizes key theoretical data derived from computational chemistry principles, outlines detailed experimental protocols for its synthesis and characterization, and contextualizes its potential biological significance.
Theoretical Properties
Molecular Geometry
The geometry of this compound would be optimized to determine the most stable conformation, providing data on bond lengths, bond angles, and dihedral angles. The presence of the chloro and methyl groups is anticipated to cause minor distortions in the planarity of the indole ring.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C4-C5 | ~1.39 |
| C5-C6 | ~1.39 |
| C6-C7 | ~1.40 |
| C7-Cl | ~1.74 |
| C4-CH3 | ~1.51 |
| N1-C2 | ~1.37 |
| C2-C3 | ~1.38 |
| Bond Angles (°) ** | |
| C3-C4-C5 | ~120 |
| C6-C7-Cl | ~119 |
| C3-C4-CH3 | ~121 |
| Dihedral Angles (°) ** | |
| C5-C4-C3-C2 | ~0 |
Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the reactivity and potential biological interactions of the molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group will influence the electron density distribution across the indole ring.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -0.8 eV |
| HOMO-LUMO Gap | ~ 4.7 eV |
| Dipole Moment | ~ 2.5 D |
Spectroscopic Properties
Theoretical calculations can predict spectroscopic data, which can be compared with experimental results for structural validation.
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Key Signals |
| ¹H NMR (ppm) | Aromatic protons: 6.5-7.5, NH proton: ~8.0, CH₃ protons: ~2.5 |
| ¹³C NMR (ppm) | Aromatic carbons: 100-140, CH₃ carbon: ~20 |
| **IR (cm⁻¹) ** | N-H stretch: ~3400, C-H aromatic stretch: ~3100, C=C aromatic stretch: 1600-1450, C-Cl stretch: ~750 |
| UV-Vis (nm) | λmax: ~220, ~270 |
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analytical characterization of this compound.
Synthesis: Modified Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.[7][8] A plausible route for the synthesis of this compound is outlined below.
Workflow for the Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
A Comprehensive Guide to Quantum Chemical Calculations for 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical framework and computational protocols for conducting quantum chemical calculations on 7-Chloro-4-methyl-1H-indole. While specific experimental and computational studies on this exact molecule are not extensively available in public literature, this document outlines a robust, representative methodology based on established computational practices for analogous indole derivatives.[1][2][3] The aim is to equip researchers with the necessary protocols to investigate the molecule's structural, electronic, and spectroscopic properties, which are crucial for applications in drug design and materials science.
Introduction to Quantum Chemical Calculations in Drug Discovery
Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. For heterocyclic compounds like this compound, a derivative of the vital indole scaffold, these calculations provide deep insights into molecular stability, reactivity, and potential intermolecular interactions.[2][4]
This guide focuses on Density Functional Theory (DFT), a highly effective computational method that balances accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.[5][6] We will detail the protocol for geometry optimization, vibrational analysis, and the exploration of the electronic landscape through Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses.
Detailed Computational Methodology
The following section outlines a standard yet powerful computational protocol for the theoretical investigation of this compound.
Software and Theoretical Level
All calculations would be performed using a standard quantum chemistry software package like Gaussian. The theoretical method of choice is Density Functional Theory (DFT), utilizing the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[5][6] For an accurate description of the electronic properties, the 6-311++G(d,p) basis set is recommended, as it includes diffuse functions and polarization functions for both heavy and hydrogen atoms, which are crucial for modeling systems with heteroatoms and potential hydrogen bonding.[5][6][7]
Geometry Optimization and Vibrational Analysis
The first step in the computational workflow is to determine the most stable three-dimensional conformation of the molecule. This is achieved through a geometry optimization procedure, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
The calculated vibrational frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. A detailed assignment of the vibrational modes is typically performed based on the Potential Energy Distribution (PED).
Analysis of Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[8][9] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[10] The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability.[9][10] A smaller energy gap suggests higher reactivity.[10] These parameters are vital for understanding the molecule's potential as a drug candidate.[11]
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents.[12][13] The MEP surface is colored according to the electrostatic potential values: regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[14][15] This analysis helps identify sites for intermolecular interactions, such as hydrogen bonding.[15]
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals.[16][17] It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals.[18] The stabilization energies (E(2)) associated with these interactions quantify their significance and provide insights into the molecule's stability.[18]
Predicted Data and Visualization
The following tables summarize the types of quantitative data that would be generated from the proposed quantum chemical calculations for this compound. The workflow for these calculations is illustrated in the diagram below.
Computational Workflow Diagram
Tabulated Data
The results from the calculations would be organized as follows for clarity and comparative analysis.
Table 1: Predicted Optimized Geometrical Parameters This table would contain the key bond lengths and angles of the optimized molecular structure.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C4-C5 | X.XXX | C5-C4-C9 | XXX.X |
| C7-Cl | X.XXX | C6-C7-Cl | XXX.X |
| N1-C2 | X.XXX | C2-N1-C9 | XXX.X |
| C4-C10 | X.XXX | C5-C4-C10 | XXX.X |
| N1-H | X.XXX | H-N1-C9 | XXX.X |
Table 2: Theoretical Vibrational Frequencies This table would list the most significant calculated vibrational modes and their corresponding frequencies, which can be compared to experimental spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch | XXXX | XXXX | N-H stretching |
| ν(C-H) aromatic | XXXX | XXXX | Aromatic C-H stretching |
| ν(C-H) methyl | XXXX | XXXX | Methyl C-H stretching |
| ν(C=C) stretch | XXXX | XXXX | Ring C=C stretching |
| ν(C-Cl) stretch | XXXX | XXXX | C-Cl stretching |
Table 3: Calculated Electronic and Quantum Chemical Properties This table summarizes the key electronic properties derived from the DFT calculations.
| Property | Value | Unit |
| HOMO Energy | -X.XXX | eV |
| LUMO Energy | -X.XXX | eV |
| HOMO-LUMO Energy Gap (ΔE) | X.XXX | eV |
| Ionization Potential (I) | X.XXX | eV |
| Electron Affinity (A) | X.XXX | eV |
| Electronegativity (χ) | X.XXX | eV |
| Chemical Hardness (η) | X.XXX | eV |
| Chemical Softness (S) | X.XXX | eV⁻¹ |
| Electrophilicity Index (ω) | X.XXX | eV |
Conclusion
This technical guide outlines a comprehensive computational strategy for the quantum chemical investigation of this compound using Density Functional Theory. By following the detailed methodology for geometry optimization, vibrational analysis, and the study of electronic properties through FMO, MEP, and NBO analyses, researchers can gain profound insights into the molecule's intrinsic characteristics. The structured presentation of predicted data in tabular form and the visualization of the computational workflow provide a clear and actionable framework for scientists in drug development and related fields. These theoretical insights are fundamental for understanding the molecule's reactivity, stability, and potential as a pharmacophore, thereby guiding further experimental research and rational drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgchemres.org [orgchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 11. youtube.com [youtube.com]
- 12. MEP [cup.uni-muenchen.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. NBO [cup.uni-muenchen.de]
- 17. q-chem.com [q-chem.com]
- 18. researchgate.net [researchgate.net]
electronic properties of substituted chloro-indoles
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solubility of 7-Chloro-4-methyl-1H-indole in organic solvents
An In-depth Technical Guide to the Solubility of 7-Chloro-4-methyl-1H-indole in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document outlines the expected solubility based on the known properties of the parent indole molecule and similarly substituted derivatives. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, ensuring reproducible and accurate measurements. This guide is intended to be a valuable resource for researchers engaged in the development of pharmaceuticals and other chemical entities involving this indole derivative.
Introduction to this compound
This compound is a substituted indole, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules. The solubility of this compound in various organic solvents is a critical parameter that influences its behavior in chemical reactions, its formulation into drug products, and its fate in biological systems. Understanding and accurately measuring its solubility is therefore a fundamental requirement for its application in research and development.
Predicted Solubility Profile
Indole itself is sparingly soluble in water but exhibits good solubility in many organic solvents.[1] The presence of a chlorine atom and a methyl group on the indole ring of this compound is expected to influence its solubility. The chlorine atom, being an electron-withdrawing group, and the methyl group, an electron-donating group, will alter the overall polarity and intermolecular interactions of the molecule. Generally, the introduction of such substituents can either increase or decrease solubility in a given solvent depending on the interplay of factors like polarity, hydrogen bonding capability, and molecular size.[2]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Indole is soluble in alcohols. The substituents are unlikely to drastically reduce this solubility. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High to Moderate | These solvents are effective at solvating a wide range of organic molecules.[3] |
| Non-Polar | Hexane, Toluene | Moderate to Low | The indole core has non-polar characteristics, but the chloro and N-H groups add polarity, potentially limiting solubility in highly non-polar solvents. |
| Chlorinated | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests good solubility in chlorinated solvents. |
This table is predictive and should be confirmed by experimental data.
Experimental Protocols for Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[4][5] The following protocol is a generalized procedure that can be adapted for this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Shake-Flask Solubility Determination Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
To each vial, add a known volume of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using an orbital shaker or vortex mixer for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the saturated solution from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of substituted indoles.
Caption: Experimental workflow for shake-flask solubility determination.
Caption: Factors influencing the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently available in published literature, this guide provides a robust framework for its experimental determination. The predicted solubility profile, based on the parent indole structure, suggests good solubility in polar organic solvents. The detailed shake-flask protocol presented herein offers a reliable method for obtaining accurate and reproducible solubility data, which is essential for the effective use of this compound in research and drug development.
References
The Synthesis and Profile of 7-Chloro-4-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthesis of 7-Chloro-4-methyl-1H-indole
The synthesis of this compound can be effectively achieved through a multi-step process. A common and versatile method for indole synthesis is the Fischer indole synthesis.[2] This proposed pathway begins with the appropriate starting materials and proceeds through key intermediates to yield the target compound.
Synthetic Pathway Overview
The logical workflow for the synthesis is depicted below. This pathway represents a standard and reliable method for the preparation of substituted indoles.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative methodologies for the key steps in the proposed synthesis of this compound.
Synthesis of (3-Chloro-6-methylphenyl)hydrazine
-
Diazotization: To a stirred solution of 3-Chloro-6-methylaniline (1 equivalent) in concentrated hydrochloric acid and water, cooled to 0-5 °C, a solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.
-
Reduction: The cold diazonium salt solution is then slowly added to a stirred solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid at a temperature maintained below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for 2 hours at room temperature. The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then treated with a concentrated sodium hydroxide solution to liberate the free hydrazine. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (3-Chloro-6-methylphenyl)hydrazine.
Fischer Indole Synthesis of this compound
-
Hydrazone Formation: (3-Chloro-6-methylphenyl)hydrazine (1 equivalent) and acetone (1.1 equivalents) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is refluxed for 2 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone intermediate.
-
Cyclization: The crude hydrazone is added to a pre-heated polyphosphoric acid (PPA) at 100 °C. The mixture is stirred at this temperature for 30 minutes.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the key compounds in this synthetic pathway. The data for the final product is predicted based on typical yields and characterization of similar substituted indoles.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Yield (%) | Predicted Melting Point (°C) |
| (3-Chloro-6-methylphenyl)hydrazine | C₇H₉ClN₂ | 156.62 | 75-85 | 88-92 |
| This compound | C₉H₈ClN | 165.62 | 60-70 | 65-70 |
Spectroscopic Data (Predicted for this compound):
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.1 (br s, 1H, NH), 7.2-7.0 (m, 3H, Ar-H), 6.5 (t, 1H, C3-H), 2.5 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.5, 128.0, 125.0, 122.0, 120.0, 118.0, 115.0, 100.0, 18.0. |
| Mass Spec (EI) | m/z (%): 165 (M⁺, 100), 130 (M⁺-Cl, 40). |
Biological Activity and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the indole nucleus is a common motif in a vast array of biologically active compounds.[1] Indole derivatives have been reported to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3]
The biological effects of indole derivatives are often attributed to their ability to interact with various proteins and enzymes. The diagram below illustrates a generalized signaling pathway that can be modulated by bioactive indole compounds, leading to downstream cellular effects.
Caption: Generalized signaling pathway modulated by indole derivatives.
Conclusion
This compound represents a valuable scaffold for further investigation in the field of medicinal chemistry. The synthetic route proposed herein offers a reliable method for its preparation, enabling further studies into its chemical properties and biological activities. The exploration of this and other substituted indoles is a promising avenue for the discovery of novel therapeutic agents. The indole moiety's versatility continues to make it a central focus in the development of new drugs.[1]
References
literature review of 7-substituted chloroindoles
An In-depth Technical Guide to 7-Substituted Chloroindoles: Synthesis, Biological Activity, and Experimental Protocols
Introduction
The indole scaffold is a privileged heterocyclic motif ubiquitous in natural products, pharmaceuticals, and functional materials. Substitution on the indole core allows for the fine-tuning of its physicochemical and biological properties. Among these, chloroindoles, particularly 7-substituted chloroindoles, represent a significant class of compounds that serve as crucial intermediates in organic synthesis and as pharmacophores in drug discovery. 7-Chloroindole is a key building block for developing novel pharmaceuticals, including potential anti-cancer and anti-inflammatory agents, owing to its capacity to modulate biological pathways.[1][2] Its unique electronic properties also make it a candidate for applications in materials science, such as in the development of dyes and pigments.[2]
This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and detailed experimental protocols for their evaluation. Quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Synthesis of 7-Substituted Chloroindoles
The primary and most reliable method for synthesizing substituted indoles, including 7-chloroindoles, is the Fischer indole synthesis, first discovered in 1883.[3] This reaction produces the indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] For the synthesis of 7-chloroindoles, the reaction would typically start with (2-chlorophenyl)hydrazine. The reaction can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃).[3][4]
The overall workflow involves the initial formation of a phenylhydrazone from the reaction of the substituted phenylhydrazine with a carbonyl compound. This intermediate then isomerizes to an enamine. A subsequent acid-catalyzed-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the final aromatic indole product.[3][5] The entire process from starting materials to a purified indole can take approximately 20 hours.[6]
Beyond its synthesis, 7-chloroindole is a versatile precursor. It may be used to prepare N-substituted derivatives like 1-methyl-7-chloroindole and glycosylated 7-chloroindole-3-acetamide. It has also been employed in the synthesis of more complex structures, such as bisindolylmaleimide (BIM) intermediates, which are potent kinase inhibitors. For instance, the coupling of 7-chloroindole with N-benzyloxymethyl-2,3-dibromomaleimide has been reported to yield the desired BIM product.[1]
Biological and Pharmacological Activities
Antimicrobial and Antibiofilm Activity
Several studies have investigated the antimicrobial properties of chloro-substituted indoles. A notable study evaluated the activity of various chloroindoles against Uropathogenic Escherichia coli (UPEC), a primary cause of urinary tract infections.[7][8] The findings from this research provide the most concrete quantitative data regarding the biological activity of this class of compounds.
The study found that 4-chloroindole, 5-chloroindole, and 5-chloro-2-methyl indole all exhibited a Minimum Inhibitory Concentration (MIC) of 75 μg/mL against UPEC.[7][8] Furthermore, at a sub-inhibitory concentration of 20 μg/mL, these compounds inhibited UPEC biofilm formation by an average of 67%.[7][8] The antibiofilm activity was not limited to UPEC; the chloroindoles also dose-dependently inhibited biofilm formation by other significant nosocomial pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Candida albicans.[7]
| Compound | Target Organism | MIC (μg/mL) | Biofilm Inhibition (%) | Concentration (μg/mL) | Reference |
| 4-Chloroindole | UPEC | 75 | ~67 | 20 | [7][8] |
| 5-Chloroindole | UPEC | 75 | ~67 | 20 | [7][8] |
| 5-Chloro-2-methyl indole | UPEC | 75 | ~67 | 20 | [7][8] |
A critical insight from this research came from a 3D Quantitative Structure-Activity Relationship (3D-QSAR) analysis, which was performed to identify which structural features of the indole moiety contribute to antimicrobial activity. The model revealed that substitutions at the 4- and 5-positions of the indole ring were favorable for antimicrobial activity. Conversely, the analysis indicated that substitution at the 7-position was unfavorable .[7][9] This finding is crucial for guiding future drug design efforts and suggests that while 7-chloroindole is a valuable synthetic intermediate, direct substitution at the 7-position may not be optimal for developing indole-based antimicrobial agents.
Anticancer and Anti-inflammatory Potential
While 7-chloroindole is cited as a key intermediate in the synthesis of anti-cancer and anti-inflammatory agents, specific activity data for simple 7-substituted chloroindoles are sparse in the literature.[2] The available data often pertains to structurally related but distinct heterocyclic systems, such as 7-azaindoles.
For example, research on metal complexes with chloro-derivatives of 7-azaindole has shown significant anticancer activity. These compounds, while not true indoles, are bioisosteres and provide insight into the potential of the chlorinated heterocyclic core. One study found that a palladium(II) complex containing 4-chloro-7-azaindole-3-carbaldehyde exhibited potent cytotoxicity against T47D breast cancer cells, with an IC₅₀ value over three times lower than that of the established chemotherapy drug cisplatin.[10] A platinum(II) complex with 5-chloro-7-azaindole-3-carbaldehyde was also highly active against both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines.[10]
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| trans-[PdCl₂(4ClL)₂] | T47D (Breast) | 4.77 ± 1.61 | [10] |
| trans-[PtCl₂(5ClL)₂] | A2780 (Ovarian) | 4.96 ± 0.49 | [10] |
| trans-[PtCl₂(5ClL)₂] | A2780cis (Ovarian, Resistant) | 6.81 ± 1.17 | [10] |
| Cisplatin | T47D (Breast) | 16.3 ± 3.9 | [10] |
| Cisplatin | A2780cis (Ovarian, Resistant) | 8.34 ± 1.86 | [10] |
Similarly, studies on the anti-inflammatory properties of indole derivatives have focused on more complex structures like indole-2-ones and spirooxindoles rather than simple 7-chloroindoles.[11][12] These studies confirm the potential of the broader indole class in developing anti-inflammatory drugs, but further research is needed to elucidate the specific contributions of the 7-chloroindole moiety itself.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for scientific research. The following methodologies are based on those cited in the literature for evaluating the biological activity of chloroindoles.
Protocol 1: MIC and Antibiofilm Assessment
This protocol is adapted from studies evaluating the antimicrobial and antibiofilm properties of chloroindoles against UPEC.[7][9]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and the biofilm-inhibiting capacity of test compounds.
Materials:
-
Test compounds (e.g., 7-substituted chloroindoles) dissolved in DMSO (100 mg/mL stock).
-
UPEC bacterial culture.
-
Luria-Bertani (LB) broth.
-
96-well polystyrene microtiter plates.
-
0.1% Crystal Violet solution.
-
30% Acetic acid.
-
Spectrophotometer (plate reader).
Procedure:
-
MIC Determination:
-
Prepare serial two-fold dilutions of the test compounds in LB broth in a 96-well plate.
-
Inoculate each well with an overnight culture of UPEC diluted to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only). Use 0.1% (v/v) DMSO as a vehicle control.
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
-
Antibiofilm Assessment:
-
Grow UPEC in LB broth in a 96-well plate in the presence of sub-inhibitory concentrations (e.g., 20 μg/mL) of the test compounds.
-
Incubate the plate without shaking at 37°C for 24 hours to allow biofilm formation.
-
After incubation, gently discard the planktonic cells (supernatant) from each well.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 125 μL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 125 μL of 30% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of inhibition relative to the untreated control.
-
Protocol 2: Reactive Oxygen Species (ROS) Assay
This protocol measures the generation of intracellular ROS, which can be an indicator of cellular stress induced by antimicrobial compounds.[7][9]
Objective: To quantify the level of intracellular ROS in bacteria after treatment with test compounds.
Materials:
-
UPEC bacterial culture.
-
Test compounds.
-
2',7'-dichlorofluorescein diacetate (DCFH-DA) dye (5 mM stock in DMSO).
-
PBS.
-
Multimode microplate reader with fluorescence capability.
Procedure:
-
Grow UPEC cells to mid-logarithmic phase (OD₆₀₀ ≈ 0.5) in LB broth.
-
Harvest the cells by centrifugation and wash them twice with sterile PBS.
-
Resuspend the cells in PBS to an OD₆₀₀ of 0.5.
-
Treat the cell suspensions with the desired concentration of the test compounds. An untreated sample serves as the control.
-
Add DCFH-DA to the cell suspensions to a final concentration of 5 μM.
-
Incubate the samples in the dark for 30 minutes at 37°C.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 506 nm and an emission wavelength of 524 nm.
-
Normalize the fluorescence intensity (FI) values by the cell density (OD₆₀₀) to account for any differences in cell number.
-
Compare the normalized fluorescence of treated samples to the untreated control to determine the extent of ROS production.
Conclusion
The 7-substituted chloroindole scaffold remains an area of significant interest in medicinal chemistry and materials science. As a synthetic intermediate, 7-chloroindole provides access to a wide range of more complex molecules. The classic Fischer indole synthesis serves as a robust method for creating the core indole structure.
The most well-defined biological activity for this class is in the antimicrobial field, where various chloro-isomers have demonstrated efficacy against pathogenic bacteria and their biofilms. However, a key 3D-QSAR analysis suggests that substitution at the C7 position is detrimental to this specific activity, a critical consideration for future drug design. While the potential for 7-chloroindole derivatives in anti-cancer and anti-inflammatory applications is frequently noted, there is a clear need for further research to isolate and quantify the activity of these specific compounds, as current data largely focuses on related but structurally distinct analogs like 7-azaindoles. The detailed protocols provided herein offer a foundation for the standardized evaluation of novel 7-substituted chloroindole derivatives.
References
- 1. Bisindolyl Maleimides and Indolylmaleimide Derivatives—A Review of Their Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. One-Step Synthesis of Chiral Oxindole-type Analogues with Potent Anti-inflammatory and Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 7-Chloro-4-methyl-1H-indole from Substituted Anilines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 7-Chloro-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. Two primary synthetic routes originating from substituted anilines are presented: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. This guide includes step-by-step methodologies, tabulated quantitative data for key reactions, and visualizations of the synthetic workflows to ensure reproducibility and facilitate application in a research and development setting.
Introduction
The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents. The strategic placement of the chloro and methyl groups can significantly influence the molecule's physicochemical properties and biological activity. This document outlines two robust and well-established synthetic strategies for the preparation of this target molecule, providing researchers with the necessary details for its synthesis and subsequent derivatization.
Synthetic Strategies Overview
Two principal synthetic pathways are detailed for the preparation of this compound:
-
Leimgruber-Batcho Indole Synthesis: This method is a versatile and high-yielding route that begins with a substituted o-nitrotoluene. For the target molecule, the synthesis commences with the preparation of 2-chloro-5-nitrotoluene. This intermediate then undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form an enamine, which is subsequently reductively cyclized to the desired indole.
-
Fischer Indole Synthesis: A classic and widely used method for indole synthesis, this route utilizes a substituted phenylhydrazine and a carbonyl compound. For the synthesis of this compound, the key starting material is (3-chloro-6-methylphenyl)hydrazine. This is reacted with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic conditions to induce cyclization and formation of the indole ring.
Leimgruber-Batcho Indole Synthesis Protocol
This synthetic route is a two-step process starting from the key intermediate 2-chloro-5-nitrotoluene.
Step 1: Synthesis of 2-Chloro-5-nitrotoluene from 2-Amino-5-nitrotoluene
Reaction Scheme:
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 152 kg of 2-amino-5-nitrotoluene in 600 kg of concentrated sulfuric acid.
-
To the solution, add 150 kg of water. The temperature will naturally rise to approximately 100°C.
-
Once the solution is homogeneous, cool it down and add 300 kg of industrial-grade hydrochloric acid (30% concentration). Ensure the starting material remains fully dissolved.
-
Cool the reaction mixture to below 0°C.
-
Slowly add a 25% aqueous solution of sodium nitrite (276 kg) at a constant rate to form the diazonium salt solution, maintaining the temperature below 0°C.
-
In a separate reactor, dissolve 225 kg of cuprous chloride in 450 kg of industrial hydrochloric acid with stirring, and cool the solution to below 20°C.
-
Rapidly add the previously prepared diazonium salt solution to the cuprous chloride solution with vigorous stirring to initiate the hydrolysis reaction.
-
Maintain the reaction mixture for 2 hours, then warm it to 55°C and hold for an additional 2 hours.
-
Isolate the product by steam distillation.
Data Presentation:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) | Role |
| 2-Amino-5-nitrotoluene | 152.15 | 152 kg | 999 | Starting Material |
| Sulfuric Acid (conc.) | 98.08 | 600 kg | 6117 | Solvent/Acid |
| Hydrochloric Acid (30%) | 36.46 | 300 kg | 2468 | Reagent |
| Sodium Nitrite | 69.00 | 276 kg (of 25% soln) | 999 | Diazotizing Agent |
| Cuprous Chloride | 99.00 | 225 kg | 2273 | Catalyst |
| Product | Molecular Weight ( g/mol ) | Yield | ||
| 2-Chloro-5-nitrotoluene | 171.58 | 160 kg (93.3%) | Intermediate |
Step 2: Synthesis of this compound
This part of the synthesis involves two key transformations: enamine formation and reductive cyclization.
Reaction Scheme:
Experimental Protocol:
a) Enamine Formation:
-
In a reaction flask, combine 2-chloro-5-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 equivalents) and pyrrolidine (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF).
-
Heat the mixture at reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate is often a deeply colored solid and can be used in the next step without further purification.
b) Reductive Cyclization:
-
Dissolve the crude enamine intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add a reducing agent. Common and effective reducing agents for this transformation include Raney nickel with hydrazine hydrate, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
For reduction with Raney nickel and hydrazine, add Raney nickel (catalytic amount) to the solution, followed by the slow addition of hydrazine hydrate (4-5 equivalents) at room temperature. The reaction is often exothermic and may require cooling.
-
For catalytic hydrogenation, subject the solution to a hydrogen atmosphere (e.g., 50 psi) in the presence of 5-10% Pd/C.
-
Monitor the reaction by TLC until the disappearance of the enamine intermediate.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound.
Data Presentation:
| Reactant/Reagent | Role | Typical Molar Ratio |
| 2-Chloro-5-nitrotoluene | Starting Material | 1 |
| N,N-dimethylformamide dimethyl acetal | Reagent | 1.2 |
| Pyrrolidine | Catalyst/Reagent | 1.2 |
| Raney Nickel / Pd/C | Catalyst | Catalytic |
| Hydrazine Hydrate / Hydrogen Gas | Reducing Agent | Excess |
| Product | ||
| This compound | Final Product | - |
Note: Specific yields for the final two steps can vary depending on the exact conditions and scale but are generally reported to be good to excellent for the Leimgruber-Batcho synthesis.
Mandatory Visualization:
Caption: Leimgruber-Batcho synthesis workflow for this compound.
Fischer Indole Synthesis Protocol
This classical method provides an alternative route to the target indole from a substituted phenylhydrazine.
Step 1: Synthesis of (3-chloro-6-methylphenyl)hydrazine
Reaction Scheme:
Experimental Protocol:
-
Dissolve 3-chloro-6-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite or sodium bisulfite in water and cool it to 0-5°C.
-
Slowly add the diazonium salt solution to the sulfite solution, keeping the temperature low.
-
After the addition is complete, allow the reaction to stir for a period, then carefully acidify with concentrated hydrochloric acid.
-
Heat the mixture to induce the reduction and subsequent hydrolysis to the hydrazine hydrochloride salt.
-
Cool the mixture and collect the precipitated (3-chloro-6-methylphenyl)hydrazine hydrochloride by filtration.
-
The free hydrazine can be obtained by neutralization with a base, if required for the subsequent step, though the hydrochloride salt is often used directly.
Data Presentation:
| Reactant/Reagent | Role | Typical Molar Ratio |
| 3-Chloro-6-methylaniline | Starting Material | 1 |
| Sodium Nitrite | Diazotizing Agent | 1 |
| Hydrochloric Acid | Acid | Excess |
| Sodium Sulfite/Bisulfite | Reducing Agent | Excess |
| Product | ||
| (3-chloro-6-methylphenyl)hydrazine | Intermediate | - |
Step 2: Synthesis of this compound
Reaction Scheme:
Experimental Protocol:
-
Combine (3-chloro-6-methylphenyl)hydrazine or its hydrochloride salt (1 equivalent) and a suitable carbonyl compound (1-1.2 equivalents) in a solvent such as ethanol or acetic acid. To obtain an indole unsubstituted at the C2 and C3 positions, a formaldehyde equivalent (like formaldehyde dimethyl acetal) or a pyruvate derivative (followed by decarboxylation) can be used.
-
Add an acid catalyst. A variety of Brønsted or Lewis acids can be used, including polyphosphoric acid (PPA), zinc chloride (ZnCl2), or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC for the formation of the indole. The intermediate hydrazone may or may not be isolated.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Data Presentation:
| Reactant/Reagent | Role | Typical Molar Ratio |
| (3-chloro-6-methylphenyl)hydrazine | Starting Material | 1 |
| Carbonyl Compound | Reagent | 1-1.2 |
| Acid Catalyst (e.g., PPA, ZnCl2) | Catalyst | Catalytic to Stoichiometric |
| Product | ||
| This compound | Final Product | - |
Note: Yields for the Fischer indole synthesis are highly dependent on the substrates and the acid catalyst used.
Mandatory Visualization:
Caption: Fischer indole synthesis workflow for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through either the Leimgruber-Batcho or the Fischer indole synthesis routes, starting from appropriately substituted anilines or their derivatives. The Leimgruber-Batcho synthesis is often favored for its high yields and milder conditions for the reductive cyclization step. The Fischer indole synthesis, while a classic and powerful method, may require more optimization depending on the specific substrates and acid catalyst employed. The detailed protocols and data provided herein offer a comprehensive guide for researchers to successfully synthesize this valuable indole intermediate for applications in drug discovery and development.
Application Notes and Protocols for the Fischer Indole Synthesis of 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[1] Discovered by Emil Fischer in 1883, this method remains a cornerstone in the synthesis of a wide variety of indole derivatives, which are prevalent scaffolds in pharmaceuticals, natural products, and agrochemicals. This document provides detailed application notes and protocols for the synthesis of a specific substituted indole, 7-Chloro-4-methyl-1H-indole, a valuable building block in medicinal chemistry. The protocol described herein utilizes (4-chloro-3-methylphenyl)hydrazine and acetone as the starting materials, with polyphosphoric acid (PPA) serving as both the catalyst and solvent, a common and effective choice for this transformation.[1]
Reaction Scheme
The overall reaction for the Fischer indole synthesis of this compound is depicted below:
Data Presentation
Table 1: Reactants and Product Information
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| (4-chloro-3-methylphenyl)hydrazine | Cl-C6H3(CH3)-NHNH2 | C7H9ClN2 | 156.62 | Starting Material |
| Acetone | (CH3)2CO | C3H6O | 58.08 | Starting Material |
| This compound | C9H8ClN | C9H8ClN | 165.62 | Product |
Table 2: Experimental Parameters and Results
| Parameter | Value |
| Catalyst | Polyphosphoric Acid (PPA) |
| Solvent | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 1-2 hours |
| Theoretical Yield | Based on limiting reagent |
| Expected Actual Yield | 70-85% (literature for similar syntheses) |
| Purification Method | Column Chromatography |
Experimental Protocols
This protocol outlines a general procedure for the synthesis of this compound based on established Fischer indole synthesis methodologies using polyphosphoric acid.
Materials:
-
(4-chloro-3-methylphenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, place (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 equivalent).
-
Add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring (approximately 10-20 times the weight of the hydrazine).
-
Begin stirring the mixture and add acetone (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
Step 2: Fischer Indole Cyclization
-
After the addition of acetone is complete, heat the reaction mixture to 100-120 °C with continuous stirring.
-
Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot of the reaction mixture, quenching it with water, extracting with ethyl acetate, and spotting on a TLC plate.
Step 3: Work-up and Extraction
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the viscous reaction mixture onto crushed ice in a beaker with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts in a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
Step 4: Purification and Characterization
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The optimal eluent ratio should be determined by TLC analysis.
-
Collect the fractions containing the pure product and concentrate them to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
The mechanism of the Fischer indole synthesis is a multi-step process that begins with the formation of a phenylhydrazone, followed by tautomerization to an enamine. A key[2][2]-sigmatropic rearrangement then occurs, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of substituted indoles, offering significant advantages over classical methods in terms of efficiency, functional group tolerance, and substrate scope. These modern synthetic strategies enable the construction of diverse indole libraries crucial for drug discovery and development programs.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed indole synthesis methodologies, including the Larock indole synthesis, intramolecular Heck reaction, and Buchwald-Hartwig amination approaches.
Key Palladium-Catalyzed Indole Synthesis Strategies: An Overview
Several palladium-catalyzed methods have been developed for the construction of the indole ring system. The most prominent among these are:
-
Larock Indole Synthesis: A powerful heteroannulation reaction between an o-haloaniline and a disubstituted alkyne. This method is highly versatile for preparing 2,3-disubstituted indoles.[1][2][3]
-
Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed cyclization of an o-haloaniline derivative containing a tethered alkene. It is a valuable method for synthesizing indoles and related heterocyclic systems.[4][5]
-
Buchwald-Hartwig Amination: While primarily known for C-N bond formation, this reaction can be strategically employed in multi-step sequences or domino reactions to construct the indole core, often by forming a key aniline or enamine intermediate that subsequently cyclizes.[6][7][8]
The choice of method often depends on the desired substitution pattern of the target indole and the availability of starting materials.
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for selected palladium-catalyzed indole syntheses, providing a comparative overview of their reaction conditions and yields for various substrates.
Table 1: Larock Indole Synthesis of 2,3-Disubstituted Indoles [3][9][10]
| Starting Materials (o-haloaniline, alkyne) | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 100 | 6 | 95 |
| o-Bromoaniline, 1-Phenyl-1-propyne | Pd[P(tBu)₃]₂ (5) | P(tBu)₃ | Cy₂NMe | 1,4-Dioxane | 60 | 12 | 85 |
| N-Acetyl-o-iodoaniline, 4-Octyne | Pd(OAc)₂ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | 88 |
| o-Iodoaniline, 1-(Trimethylsilyl)-1-propyne | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 100 | 24 | 75 |
| 2-Bromo-4-fluoroaniline, 1-Phenyl-1-propyne | Pd[P(tBu)₃]₂ (5) | P(tBu)₃ | Cy₂NMe | 1,4-Dioxane | 60 | 18 | 81 |
Table 2: Intramolecular Heck Reaction for Indole Synthesis [5][11]
| Substrate | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Allyl-2-iodoaniline | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 85 |
| N-Allyl-2-bromoaniline | PdCl₂(dppf) (3) | dppf | NaOtBu | Toluene | 100 | 24 | 78 |
| N-(2-Cyclohexenyl)-2-iodoaniline | Pd(OAc)₂ (5) | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | 16 | 91 |
| N-Allyl-N-tosyl-2-bromoaniline | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 110 | 10 | 92 |
| N-(2-Methylallyl)-2-iodoaniline | Pd(OAc)₂ (5) | PPh₃ | K₂CO₃ | DMF | 100 | 12 | 82 |
Table 3: Buchwald-Hartwig Amination in Indole Synthesis Strategies [1][12][13]
| Aryl Halide | Amine/Nitrogen Source | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2-iodobenzene | Cyclohexylamine | Pd₂(dba)₃ (2) | DPPF | Cs₂CO₃ | Toluene | 130 | 24 | 75 (of indole product after subsequent reaction with ketone) |
| 2-Bromoiodobenzene | Aniline | Pd₂(dba)₃ (2) | DPPF | Cs₂CO₃ | Toluene | 130 | 24 | 68 (of indole product after subsequent reaction with ketone) |
| o-Bromoaniline | Benzophenone imine | Pd(OAc)₂ (2) | BINAP | NaOtBu | Toluene | 100 | 18 | 85 (of N-aryl imine intermediate) |
| 2-Chlorotoluene | Ammonia (from LHMDS) | Pd(OAc)₂ (1) | RuPhos | LHMDS | Toluene | 100 | 24 | 80 (of corresponding aniline) |
| 1-Bromo-2-fluorobenzene | Di-p-tolylamine | Pd(OAc)₂ (1) | P(tBu)₃ | NaOtBu | Toluene | 80 | 3 | 98 (of diarylamine) |
Note: Yields for Buchwald-Hartwig reactions often refer to an intermediate product which then undergoes a subsequent cyclization to form the indole ring.
Experimental Protocols
Protocol 1: Larock Indole Synthesis of 2,3-Diphenylindole
This protocol is a representative procedure for the Larock indole synthesis.[3]
Materials:
-
o-Iodoaniline
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add o-iodoaniline (1.0 mmol, 219 mg), diphenylacetylene (1.2 mmol, 214 mg), palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), triphenylphosphine (0.1 mmol, 26.2 mg, 10 mol%), and potassium carbonate (2.0 mmol, 276 mg).
-
Add anhydrous DMF (5 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2,3-diphenylindole.
Protocol 2: Intramolecular Heck Reaction for the Synthesis of 3-Methylindole
This protocol describes a typical intramolecular Heck reaction to form a substituted indole.[5]
Materials:
-
N-Allyl-2-iodoaniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve N-allyl-2-iodoaniline (1.0 mmol, 259 mg) in anhydrous DMF (5 mL).
-
To this solution, add palladium(II) acetate (0.05 mmol, 11.2 mg, 5 mol%), triphenylphosphine (0.1 mmol, 26.2 mg, 10 mol%), and potassium carbonate (2.0 mmol, 276 mg).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain 3-methylindole.
Protocol 3: Buchwald-Hartwig Amination/Cyclization Strategy for Indole Synthesis
This protocol outlines a two-step, one-pot procedure for the synthesis of a substituted indole from an o-bromoiodoarene, a primary amine, and a ketone, demonstrating a powerful application of the Buchwald-Hartwig amination.[13]
Materials:
-
1-Bromo-2-iodobenzene
-
Primary amine (e.g., cyclohexylamine)
-
Ketone (e.g., cyclopentanone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Sealed tube or pressure vessel
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
To a dry sealed tube under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 mmol, 283 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%), DPPF (0.05 mmol, 27.7 mg, 5 mol%), and cesium carbonate (2.2 mmol, 717 mg).
-
Add anhydrous toluene (2 mL), followed by the primary amine (1.0 mmol) and the ketone (2.0 mmol).
-
Add anhydrous magnesium sulfate (10 mmol, 1.2 g) to the mixture.
-
Seal the tube and heat the reaction mixture at 130 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the key palladium-catalyzed indole syntheses and a general experimental workflow.
Caption: Catalytic cycle of the Larock indole synthesis.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of 7-Chloro-4-methyl-1H-indole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Specifically, substituted indoles such as 7-Chloro-4-methyl-1H-indole serve as crucial building blocks for more complex molecular architectures. This guide provides a detailed examination of robust and field-proven synthetic routes to this target molecule. We will delve into the mechanistic underpinnings and provide step-by-step protocols for two primary synthetic strategies: the classic Fischer Indole Synthesis and the highly effective Bartoli Indole Synthesis for 7-substituted indoles. The causality behind experimental choices, optimization parameters, and practical insights are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a privileged heterocyclic motif due to its prevalence in biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1] Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets, making it a frequent feature in drug design. The specific substitution pattern of this compound offers medicinal chemists distinct vectors for molecular elaboration, with the chloro and methyl groups modulating the scaffold's steric and electronic properties. This guide focuses on providing reliable and adaptable methodologies for its synthesis.
Comparative Overview of Synthetic Strategies
Two principal methodologies stand out for the synthesis of 7-substituted indoles: the Fischer synthesis and the Bartoli synthesis.
-
Fischer Indole Synthesis : This is a venerable and highly versatile acid-catalyzed reaction that constructs the indole ring from an arylhydrazine and a suitable aldehyde or ketone.[1][2] While broadly applicable, its success with heavily substituted or sterically hindered precursors can be dependent on the choice of acid catalyst and reaction conditions.[3]
-
Bartoli Indole Synthesis : This method is exceptionally well-suited for the synthesis of 7-substituted indoles. It involves the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent.[4][5] The presence of the ortho substituent is often essential for the reaction to proceed efficiently, making it a go-to strategy for targets like this compound.[5][6]
The choice between these methods depends on the availability of starting materials, desired scale, and tolerance of functional groups.
Methodology I: Fischer Indole Synthesis Approach
The Fischer synthesis proceeds via the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of this compound, the required precursor is (2-chloro-5-methylphenyl)hydrazine. A common and reliable variant of this synthesis involves reacting the hydrazine with pyruvic acid to form an indole-2-carboxylic acid, which is then decarboxylated.
General Workflow for Fischer Indole Synthesis
Caption: General workflow for the synthesis of this compound via the Fischer method.
Mechanistic Rationale
The core of the Fischer synthesis is an acid-catalyzed intramolecular electrophilic substitution following a[3][3]-sigmatropic rearrangement.[2][7] The reaction is initiated by the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine intermediate. Protonation of this intermediate facilitates the key C-C bond-forming[3][3]-sigmatropic rearrangement. The subsequent loss of ammonia and rearomatization yields the stable indole ring.[2]
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Fischer Synthesis
Part A: Synthesis of (2-chloro-5-methylphenyl)hydrazine
-
Diazotization: Dissolve 2-chloro-5-methylaniline (1 equiv.) in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.
-
Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: Prepare a solution of tin(II) chloride (SnCl₂, 3 equiv.) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
Workup: Collect the precipitate by filtration. Basify the solid with a cold concentrated NaOH solution to liberate the free hydrazine.
-
Extract the free hydrazine with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Part B: Synthesis of this compound
-
Hydrazone Formation & Cyclization: To a solution of (2-chloro-5-methylphenyl)hydrazine (1 equiv.) in a suitable solvent (e.g., ethanol or acetic acid), add pyruvic acid (1.1 equiv.).
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone in situ.
-
Add the acid catalyst. Polyphosphoric acid (PPA) is highly effective for this cyclization step.[8] Heat the mixture to 80-100 °C and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. The precipitated solid is this compound-2-carboxylic acid.
-
Filter the solid, wash thoroughly with water, and dry.
-
Decarboxylation: Heat the crude indole-2-carboxylic acid in a high-boiling point solvent such as quinoline with a catalytic amount of copper powder. Heat to 200-220 °C until gas evolution ceases.
-
Purification: Cool the mixture, dilute with a solvent like dichloromethane, and wash with dilute HCl to remove the quinoline. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography on silica gel.
Reagent and Condition Summary (Fischer Synthesis)
| Step | Key Reagents | Catalyst/Solvent | Temperature (°C) | Typical Time | Expected Yield |
| Diazotization | 2-chloro-5-methylaniline, NaNO₂ | Conc. HCl | 0 - 5 | 30 min | >90% (intermediate) |
| Reduction | Diazonium salt, SnCl₂ | Conc. HCl | 0 - 5 | 1 - 2 h | 70 - 85% |
| Cyclization | Hydrazine, Pyruvic Acid | Polyphosphoric Acid (PPA) | 80 - 100 | 2 - 4 h | 60 - 80% |
| Decarboxylation | Indole-2-carboxylic acid | Quinoline, Cu powder | 200 - 220 | 1 - 2 h | 50 - 70% |
Methodology II: Bartoli Indole Synthesis
The Bartoli synthesis provides a more direct route to 7-substituted indoles and avoids the often harsh conditions of the Fischer synthesis. It leverages the directing effect of an ortho substituent on a nitroarene.
Principle and Rationale
The reaction proceeds by the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene.[5] The ortho group (in this case, chlorine) is crucial as it provides the steric impetus for the key[3][3]-sigmatropic rearrangement, a step where reactions on unsubstituted nitroarenes often fail.[5] This makes the Bartoli synthesis a highly regioselective and efficient method for this class of compounds.
Mechanistic Rationale
The mechanism involves an initial attack of the Grignard reagent on the nitro group, leading to a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The resulting intermediate undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and rearomatization upon acidic workup to furnish the indole core.[6][9]
Caption: Simplified mechanism of the Bartoli Indole Synthesis.
Experimental Protocol: Bartoli Synthesis
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the starting material, 1-chloro-4-methyl-2-nitrobenzene (1 equiv.), dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to -40 °C to -20 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (a 1.0 M solution in THF is commercially available, 3.0 - 3.5 equivalents) via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at this temperature for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Quenching & Workup: Cool the reaction mixture back to 0 °C and quench it carefully by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with diethyl ether or ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Reagent and Condition Summary (Bartoli Synthesis)
| Parameter | Specification | Rationale / Notes |
| Starting Material | 1-Chloro-4-methyl-2-nitrobenzene | The ortho-chloro group is essential for high yield.[5] |
| Key Reagent | Vinylmagnesium bromide | 3.0 - 3.5 equivalents are required for full conversion.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Must be anhydrous to prevent quenching the Grignard reagent. |
| Temperature | -40 °C to 0 °C | Low temperature is critical to control the exothermic additions.[4] |
| Reaction Time | 12 - 18 hours | Allowing the reaction to warm to RT ensures completion. |
| Workup | Saturated aq. NH₄Cl | A mild acidic quench to hydrolyze intermediates and salts. |
| Expected Yield | 40 - 70% | Yields are generally good for sterically assisted substrates.[4] |
Characterization
The final product, this compound, should be characterized using standard analytical techniques:
-
¹H NMR: Expect signals for the aromatic protons, the N-H proton (typically a broad singlet), and the methyl group singlet.
-
¹³C NMR: Signals corresponding to the eight unique carbons of the indole ring and the methyl carbon.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₈ClN, and the isotopic pattern for one chlorine atom should be observable.
-
Melting Point: A sharp melting point indicates high purity. For a related compound, 4-chloro-7-methyl-1H-indole-2,3-dione, spectral data is available as a reference.[10]
Field Insights & Troubleshooting
-
Fischer Synthesis: The choice of acid is critical. While PPA is effective, other acids like zinc chloride (ZnCl₂), p-toluenesulfonic acid (p-TsOH), or even milder acids in low-melting mixtures can be used depending on the substrate's sensitivity.[11][12] Overly harsh acidic conditions or high temperatures can lead to polymerization or decomposition.[13]
-
Bartoli Synthesis: The quality and exact titer of the Grignard reagent are paramount. Anhydrous conditions must be strictly maintained throughout the addition. If yields are low, ensure the starting nitroarene is pure and the Grignard reagent is active.
-
Purification: Substituted indoles can sometimes be sensitive to acid. During silica gel chromatography, it is occasionally beneficial to neutralize the silica gel by pre-treating it with a triethylamine/hexane slurry to prevent streaking or decomposition of the product on the column.
Conclusion
Both the Fischer and Bartoli syntheses represent powerful and reliable methods for preparing this compound. The Bartoli synthesis offers a more direct and often higher-yielding route, capitalizing on the required ortho-chloro substituent. The Fischer synthesis, while more traditional and multi-stepped in this variant, remains a versatile and fundamental tool in the synthetic chemist's arsenal. The selection of the optimal route will depend on starting material availability, scale, and the specific requirements of the research or development program.
References
- 1. youtube.com [youtube.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Indoles Synthesis [quimicaorganica.org]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. spectrabase.com [spectrabase.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Indole synthesis [organic-chemistry.org]
- 13. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols: Purification of 7-Chloro-4-methyl-1H-indole by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 7-Chloro-4-methyl-1H-indole using the recrystallization technique. The provided methodology is based on established principles of crystallization for indole derivatives and related heterocyclic compounds.
Introduction
This compound is a substituted indole derivative of interest in medicinal chemistry and drug development. Synthesis of such compounds often results in a crude product containing impurities from starting materials, byproducts, or side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, offering a cost-effective method to achieve high purity. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.
Materials and Methods
Solvent Selection:
The choice of solvent is critical for a successful recrystallization. Based on the chemical structure of this compound (a substituted indole), a systematic solvent screening is recommended. Solvents with moderate polarity are often a good starting point for indole derivatives. A solvent system of ethanol and water or a non-polar solvent like hexane are potential candidates. For this protocol, a mixed solvent system of ethanol and water is proposed, as it offers a wide range of polarities to fine-tune the solubility.
Equipment:
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing balance
-
Drying oven or desiccator
Experimental Protocol
1. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of the primary solvent (e.g., ethanol) to the flask at room temperature to create a slurry.
-
Gently heat the mixture using a heating mantle or hot plate while stirring.
-
Continue to add the primary solvent in small portions until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.
2. Hot Filtration (Optional):
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be carried out quickly to prevent premature crystallization.
-
Pre-heat a second Erlenmeyer flask and a glass funnel.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the pre-heated flask.
3. Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
4. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent (or the secondary solvent, e.g., water, if using a mixed solvent system) to remove any adhering impurities.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
5. Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a temperature below the melting point of the compound or in a desiccator under vacuum.
Data Presentation
The following tables provide a template for presenting quantitative data from the purification process.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent/Solvent System | Solubility at Room Temp. (25°C) | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| Hexane | Sparingly Soluble | Soluble | Good | Potential for high recovery. |
| Ethanol | Soluble | Very Soluble | Poor | Likely low recovery. |
| Water | Insoluble | Insoluble | N/A | Not a suitable single solvent. |
| Ethanol/Water (e.g., 80:20) | Sparingly Soluble | Soluble | Good | Good potential for purity and recovery. |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Likely low recovery. |
Table 2: Recrystallization of this compound: A Representative Result
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Light brown solid | Off-white crystalline solid |
| Weight (g) | 1.00 | 0.85 |
| Purity (by HPLC, %) | 95.2 | 99.5 |
| Melting Point (°C) | 108-111 | 112-113 |
| Yield (%) | N/A | 85 |
Note: The data presented in these tables are exemplary and should be replaced with actual experimental results.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
Application Notes and Protocols for the Column Chromatography of Chlorinated Indoles
Abstract
Chlorinated indoles represent a pivotal class of heterocyclic compounds, integral to the fields of medicinal chemistry and drug development due to their diverse biological activities. Their synthesis often yields complex mixtures containing regioisomers, diastereomers, and other impurities. Effective purification is therefore a critical step to isolate the desired bioactive compound. This document provides a comprehensive guide to the purification of chlorinated indoles using column chromatography, detailing protocols for both normal-phase and reversed-phase techniques. We delve into the rationale behind methodological choices, offer in-depth troubleshooting advice, and present visual workflows to ensure reproducible and efficient separations for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Purifying Chlorinated Indoles
The indole scaffold is a privileged structure in drug discovery, and its halogenation, particularly chlorination, can significantly enhance biological activity and modulate pharmacokinetic properties. However, the introduction of chlorine atoms into the indole ring can lead to the formation of multiple isomers with very similar physical properties, making their separation a formidable challenge. Furthermore, the lone pair of electrons on the indole nitrogen imparts basicity, which can lead to undesirable interactions with the stationary phase in chromatography, resulting in poor peak shape and recovery.[1]
The inherent acidity of standard silica gel, the most common stationary phase for normal-phase chromatography, can cause strong adsorption of the basic indole nitrogen, leading to streaking or even irreversible binding.[1][2] Additionally, some chlorinated indoles may exhibit instability on acidic stationary phases.[3] Therefore, a carefully designed chromatography protocol is paramount for the successful isolation of pure chlorinated indoles.
This guide will walk you through the essential considerations and steps for developing a robust column chromatography protocol for these valuable compounds.
Foundational Principles: Choosing Your Chromatographic Path
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4] The choice between normal-phase and reversed-phase chromatography is the first critical decision and depends on the polarity of the chlorinated indole and the impurities to be removed.
-
Normal-Phase Chromatography (NPC): This technique employs a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase (e.g., hexanes, ethyl acetate).[5] Less polar compounds travel faster down the column, while more polar compounds are retained longer. NPC is often the first choice for the purification of synthetic organic compounds.
-
Reversed-Phase Chromatography (RPC): In contrast, RPC utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., water, methanol, acetonitrile).[6][7] More polar compounds elute first, while non-polar compounds are retained more strongly. RPC is particularly useful for purifying highly polar or water-soluble compounds.[7]
The presence of the chlorine atom(s) and other substituents on the indole ring will influence its overall polarity. A preliminary thin-layer chromatography (TLC) analysis is an indispensable tool for determining the optimal stationary and mobile phase combination.[1][4]
Protocol I: Normal-Phase Column Chromatography of Chlorinated Indoles
This protocol is suitable for the majority of chlorinated indoles synthesized in an organic chemistry laboratory.
Materials
-
Glass chromatography column
-
Silica gel (standard, 60 Å, 230-400 mesh)
-
Solvents: Hexanes (or heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Triethylamine (TEA) or Ammonia solution
-
Sample: Crude chlorinated indole mixture
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Workflow for Normal-Phase Chromatography
Caption: Workflow for Normal-Phase Chromatography of Chlorinated Indoles.
Step-by-Step Methodology
Step 1: TLC Analysis and Mobile Phase Selection
-
Rationale: TLC is a rapid and inexpensive method to determine the optimal solvent system for separation.[4] The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[1]
-
Procedure:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the polarity of the mobile phase to achieve the desired separation. For chlorinated indoles, start with a 9:1 mixture of hexanes:EtOAc and gradually increase the proportion of EtOAc.
-
Step 2: Deactivation of Silica Gel (Optional but Recommended)
-
Rationale: The acidic nature of silica gel can cause streaking of basic compounds like indoles.[1] Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase neutralizes the acidic silanol groups, leading to better peak shapes.[1]
-
Procedure: Prepare the chosen mobile phase and add 0.1-1% (v/v) of triethylamine.[1]
Step 3: Packing the Column
-
Rationale: A well-packed column is crucial for achieving good separation. An unevenly packed column can lead to channeling and poor resolution.[1]
-
Procedure (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
Step 4: Sample Preparation and Loading
-
Rationale: The sample should be applied to the column in a concentrated band to ensure sharp peaks.[1]
-
Procedure (Dry Loading):
-
Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.[1]
-
Step 5: Elution
-
Rationale: The elution process separates the components of the mixture based on their affinity for the stationary phase. A gradual increase in mobile phase polarity (gradient elution) can be used to separate compounds with a wide range of polarities.[1]
-
Procedure:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (if using flash chromatography) or allow the solvent to flow by gravity.
-
Maintain a constant flow rate.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
Step 6: Fraction Collection
-
Rationale: Collecting small, uniform fractions allows for the precise isolation of the pure compound.
-
Procedure: Collect the eluent in a series of labeled test tubes.
Step 7: Fraction Analysis
-
Rationale: TLC is used to identify the fractions containing the pure desired compound.[4]
-
Procedure:
-
Spot each fraction (or every few fractions) onto a TLC plate.
-
Develop and visualize the plate to determine the composition of each fraction.
-
Step 8 & 9: Combining Pure Fractions and Solvent Removal
-
Rationale: Once the pure fractions are identified, they are combined, and the solvent is removed to yield the purified chlorinated indole.
-
Procedure:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Protocol II: Reversed-Phase Column Chromatography of Chlorinated Indoles
This protocol is suitable for more polar chlorinated indoles or when normal-phase chromatography fails to provide adequate separation.
Materials
-
Glass chromatography column or pre-packed reversed-phase cartridge
-
C18-functionalized silica gel
-
Solvents: HPLC-grade water, Methanol (MeOH), Acetonitrile (ACN)
-
Sample: Crude chlorinated indole mixture
-
Collection tubes
-
TLC plates (reversed-phase) or HPLC for fraction analysis
Workflow for Reversed-Phase Chromatography
Caption: Workflow for Reversed-Phase Chromatography of Chlorinated Indoles.
Step-by-Step Methodology
Step 1: Reversed-Phase TLC/HPLC Analysis and Mobile Phase Selection
-
Rationale: Similar to normal-phase, preliminary analysis is crucial for selecting the appropriate mobile phase.[8]
-
Procedure:
-
Use reversed-phase TLC plates or an analytical HPLC with a C18 column.
-
Test solvent systems typically composed of water and methanol or acetonitrile.[8]
-
The goal is to find a mobile phase composition that provides good separation and retention of the target compound.
-
Step 2: Column Packing/Cartridge Equilibration
-
Rationale: Proper packing and equilibration ensure reproducible results.
-
Procedure:
-
If packing your own column, create a slurry of the C18 silica in the most polar mobile phase and pack as described for normal-phase.
-
If using a pre-packed cartridge, equilibrate the column by flushing with several column volumes of the initial mobile phase.
-
Step 3: Sample Preparation and Loading
-
Rationale: The sample should be dissolved in a solvent that is compatible with the mobile phase and as weak as possible to ensure good binding to the stationary phase.
-
Procedure:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a solvent like DMSO.
-
Apply the solution to the top of the column.
-
Step 4: Elution
-
Rationale: In reversed-phase, the polarity of the mobile phase is decreased to elute the compounds.[7]
-
Procedure:
-
Start with a highly polar mobile phase (e.g., 95:5 water:acetonitrile).
-
Gradually decrease the polarity by increasing the percentage of the organic solvent.[7]
-
Step 5 & 6: Fraction Collection and Analysis
-
Procedure: Collect fractions and analyze them using reversed-phase TLC or HPLC.
Step 7 & 8: Combining Pure Fractions and Isolation
-
Procedure:
-
Combine the pure fractions.
-
Remove the organic solvent (methanol or acetonitrile) via rotary evaporation.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound.
-
Data Presentation and Troubleshooting
Table 1: Mobile Phase Polarity for Normal-Phase Chromatography
| Solvent System (Hexanes:Ethyl Acetate) | Relative Polarity | Typical Elution Order for Chlorinated Indoles |
| 95:5 | Very Low | Non-polar impurities |
| 90:10 | Low | Less polar chlorinated indole isomers |
| 80:20 | Medium | Moderately polar chlorinated indole isomers |
| 50:50 | High | More polar chlorinated indole isomers, polar impurities |
Table 2: Troubleshooting Guide for Chlorinated Indole Chromatography
| Problem | Possible Cause | Solution |
| Streaking/Tailing of Spots (NPC) | Strong interaction with acidic silica gel.[1] | Add 0.1-1% triethylamine or a few drops of ammonia to the mobile phase.[1] Use deactivated silica gel or neutral alumina.[1] |
| Poor Separation | Incorrect mobile phase polarity.[1] | Perform a thorough TLC analysis to optimize the solvent system.[1] Try a different solvent system (e.g., hexanes/DCM). |
| Column overloading.[1] | Reduce the amount of sample loaded onto the column.[1] | |
| Compound Not Eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase.[4] A "flush" with a very polar solvent like methanol can be used at the end. |
| Compound decomposed on the column.[3] | Check compound stability on silica using 2D TLC.[3] Consider using a less acidic stationary phase or reversed-phase chromatography. | |
| Irreproducible Results (RPC) | Column not properly equilibrated. | Ensure the column is flushed with several column volumes of the initial mobile phase before loading the sample. |
| pH of the mobile phase is not controlled. | For ionizable compounds, buffering the mobile phase can improve reproducibility. |
Conclusion
The successful purification of chlorinated indoles by column chromatography is an achievable goal with careful planning and execution. By understanding the principles of chromatographic separation and the specific challenges posed by these compounds, researchers can develop robust and efficient protocols. The key to success lies in meticulous preliminary analysis using TLC or HPLC, appropriate selection and potential modification of the stationary phase, and systematic optimization of the mobile phase. The detailed protocols and troubleshooting guide provided herein serve as a strong foundation for scientists working to isolate and characterize these important molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. selekt.biotage.com [selekt.biotage.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
7-Chloro-4-methyl-1H-indole: A Versatile Building Block for Synthetic Chemistry and Drug Discovery
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-4-methyl-1H-indole is a halogenated indole derivative that serves as a valuable and versatile building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom at the 7-position and a methyl group at the 4-position, offers multiple sites for functionalization, making it an attractive starting material for the synthesis of complex heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] The presence of the chloro and methyl groups on the this compound core allows for the strategic introduction of various substituents to modulate the physicochemical and pharmacological properties of the resulting molecules, with potential applications in the development of novel therapeutics, particularly in the area of kinase inhibitors.[2][3]
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in the table below. While specific, experimentally determined spectroscopic data for this exact compound is not widely available in the searched literature, representative data for similar chloro- and methyl-substituted indoles can be used as a reference for characterization.
| Property | Value |
| Molecular Formula | C₉H₈ClN |
| Molecular Weight | 165.62 g/mol |
| CAS Number | 941294-27-5 |
| Appearance | Off-white to light brown solid (typical for indole derivatives) |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Applications in Synthetic Chemistry
The chloro-substituent at the 7-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular architectures for drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction can be employed to introduce a wide range of aryl and heteroaryl substituents at the 7-position, leading to the synthesis of 7-aryl-4-methyl-1H-indoles. These products can serve as key intermediates in the synthesis of biologically active molecules.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While a specific protocol for this compound was not found in the searched literature, the following general procedure for the Suzuki-Miyaura coupling of chloro-substituted nitrogen-rich heterocycles can be adapted.[4][5][6]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous and degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-4-methyl-1H-indole.
Quantitative Data (Representative for similar substrates):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 80-95 |
| 3 | 3-Pyridinylboronic acid | SPhos Pd G3 (1.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 16 | 70-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be utilized to introduce a variety of primary and secondary amines at the 7-position of this compound, yielding 7-amino-4-methyl-1H-indole derivatives. These compounds are valuable precursors for the synthesis of pharmaceuticals, as the amino group can be further functionalized.[7][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A specific protocol for this compound was not found in the searched literature. The following is a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[5][9][10]
Reaction Scheme:
Materials:
-
This compound
-
Amine (primary or secondary, 1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst, 1-3 mol%)
-
Ligand (e.g., XPhos, RuPhos, or BrettPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous and degassed solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring for the required duration (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data (Representative for similar substrates):
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos (1/2) | NaOtBu | Toluene | 100 | 18 | 80-95 |
| 2 | Morpholine | RuPhos Pd G3 (2) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-90 |
| 3 | Benzylamine | BrettPhos Pd G4 (1.5) | LiHMDS | THF | 80 | 16 | 85-98 |
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The indole nucleus is a common feature in many kinase inhibitors due to its ability to mimic the adenine region of ATP and form key hydrogen bonding interactions within the kinase active site.[3][11] Derivatives of this compound, obtained through the synthetic routes described above, are promising candidates for the development of novel kinase inhibitors. Functionalization at the 7-position can be used to introduce moieties that target specific regions of the kinase active site, thereby enhancing potency and selectivity.
While no specific studies detailing the inhibition of signaling pathways by derivatives of this compound were identified in the performed searches, a general workflow for the discovery of kinase inhibitors from this scaffold can be proposed.
Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the discovery of kinase inhibitors.
This workflow illustrates the process from the initial synthetic modifications of this compound to the identification and optimization of a lead candidate for further development. The key is the iterative cycle of synthesis and biological testing to refine the structure for optimal activity and drug-like properties.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its amenability to powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the facile generation of diverse libraries of substituted indoles. While specific experimental protocols and biological data for this exact compound are currently limited in the public domain, the general methodologies and the established importance of the indole scaffold provide a strong foundation for its use in the development of novel, biologically active molecules, particularly as inhibitors of protein kinases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols: Derivatization of the N-H Position of 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the N-H position of 7-Chloro-4-methyl-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The following sections detail procedures for N-alkylation, N-arylation, and N-acylation, including reaction conditions, purification methods, and expected yields.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, and substitution at the N-1 position is a common strategy to modulate the pharmacological properties of indole-containing compounds. This compound possesses a unique substitution pattern that can influence its reactivity and the biological activity of its derivatives. The electron-withdrawing nature of the chlorine atom at the 7-position and the electron-donating methyl group at the 4-position can impact the acidity of the N-H proton and the nucleophilicity of the resulting indolide anion. These factors are critical considerations in the development of robust derivatization protocols. This document outlines reliable methods for the N-alkylation, N-arylation, and N-acylation of this specific indole derivative.
General Experimental Workflow
The general workflow for the N-H derivatization of this compound involves the deprotonation of the indole nitrogen followed by the addition of an electrophile. The specific choice of base, solvent, and reaction conditions is crucial for achieving high yields and selectivity.
Caption: General workflow for N-H derivatization.
N-Alkylation Protocols
N-alkylation of indoles is a fundamental transformation in organic synthesis. The choice of a strong base, such as sodium hydride, in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a classic and effective method.
Protocol 1: N-Benzylation using Sodium Hydride in DMF
This protocol describes the benzylation of this compound using benzyl bromide and sodium hydride.
Experimental Protocol:
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to stir at room temperature for 30 minutes. The formation of the sodium salt of the indole can be observed by the evolution of hydrogen gas.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylated indole.
Quantitative Data:
| Reagent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzyl Bromide (1.1) | NaH (1.2) | DMF | RT | 2-4 | 85-95 |
N-Arylation Protocols
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the N-arylation of indoles.
Protocol 2: Palladium-Catalyzed N-Arylation with Aryl Bromides
This protocol outlines a general procedure for the N-arylation of this compound with an aryl bromide using a palladium catalyst and a suitable ligand.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, to an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Reaction Setup: Add this compound (1.0 eq.) and the aryl bromide (1.2 eq.) to the vessel, followed by anhydrous toluene.
-
Reaction: Seal the vessel and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the N-arylated product.
Quantitative Data:
| Aryl Halide (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Bromide (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 70-90 |
N-Acylation Protocols
N-acylation of indoles can be achieved using various acylating agents. A common and straightforward method involves the use of an acyl chloride in the presence of a base.
Protocol 3: N-Acetylation using Acetic Anhydride and Pyridine
This protocol describes the acetylation of the N-H position of this compound.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of pyridine and acetic anhydride (e.g., 1:1 v/v).
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The progress of the reaction can be monitored by TLC. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.
-
Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride is hydrolyzed. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x).
-
Purification: Wash the combined organic extracts with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.
Quantitative Data:
| Acylating Agent | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | RT | 2-6 | 80-95 |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them in a glovebox or under an inert atmosphere.
-
Pyridine is a flammable and toxic liquid. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may need to be optimized for specific substrates and scales. The user is solely responsible for the safe handling of all materials and for the outcome of the experiments.
Medicinal Chemistry Applications of Chloro-Methyl-Indoles: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of chloro and methyl substituents onto the indole ring has proven to be a valuable strategy for modulating the biological activity of these compounds. Chloro-methyl-indole derivatives have emerged as a versatile class of molecules with a wide range of therapeutic applications, most notably in oncology, virology, and inflammatory diseases.
This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of chloro-methyl-indole derivatives. It is intended to serve as a comprehensive resource for researchers and drug development professionals working in this area.
Anticancer Applications
Chloro-methyl-indoles have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways and disruption of cellular processes essential for tumor growth and survival.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling
A significant number of 5-chloro-indole derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often dysregulated in various cancers. I[1][2]nhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
[2]##### Signaling Pathway Diagram
Caption: EGFR signaling pathway and its inhibition by chloro-methyl-indoles.
| Compound ID | Derivative Class | Cancer Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| 5f | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | 29 | |
| 5g | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | 31 | |
| 5d | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | A-549, MCF-7, Panc-1, HT-29 | Antiproliferative | 36 | |
| 3e | 5-chloro-indole-2-carboxylate | Various | EGFR Inhibition | 68 | |
| 9b | 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Growth Inhibition | 900 | |
| Compound 9 | 2-methyl-5-chloro-indole derivative | U251 GBM | Proliferation | 1900 | |
| 3a | 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D | Apoptosis Induction | EC50 > 2000 |
Tubulin Polymerization Inhibition
Certain indole derivatives act as inhibitors of tubulin polymerization, a critical process for microtubule formation and cell division. B[3][4][5][6]y disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently lead to apoptosis.
[7]##### Apoptosis Pathway Diagram
Caption: Apoptosis induction by tubulin-inhibiting chloro-methyl-indoles.
Antiviral Applications
The indole scaffold is present in several approved antiviral drugs, and chloro-methyl-indole derivatives have shown promise as inhibitors of various viral targets. A[8] key area of investigation is their activity against HIV-1 reverse transcriptase.
HIV-1 Reverse Transcriptase Inhibition
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART). Chloro-methyl-indoles have been explored as NNRTIs, binding to a hydrophobic pocket in the HIV-1 reverse transcriptase and allosterically inhibiting its function.
| Compound ID | Viral Target | Assay Type | IC50 (µM) | Reference |
| Indole Derivative 1 | SARS-CoV-2 | Antiviral | 1.84 | |
| Compound 37 | HIV-1 | Antiviral (EC50) | 3.58 | |
| Compound 38 | HIV-1 | Antiviral (EC50) | 5.91 |
Anti-inflammatory Applications
Chronic inflammation is implicated in a wide range of diseases. Chloro-methyl-indole derivatives have been investigated for their ability to modulate inflammatory pathways, primarily through the inhibition of nitric oxide (NO) production.
Inhibition of Nitric Oxide Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. C[9]ertain chloro-methyl-indoles have been shown to inhibit LPS-stimulated NO production in macrophage cell lines, suggesting their potential as anti-inflammatory agents.
[10][11]##### Quantitative Data: Anti-inflammatory Activity of Chloro-Methyl-Indole Derivatives
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| LCY-2-CHO | RAW 264.7 | NO Generation | 1.3 | |
| Icariside E4 (from Ulmus pumila extract) | RAW 264.7 | NO Production | Not specified |
Experimental Protocols
Synthesis Protocols
[1]Materials:
-
4-chlorophenylhydrazine hydrochloride
-
Butan-2-one
-
Ethanol or glacial acetic acid
-
Concentrated sulfuric acid or polyphosphoric acid
-
Sodium bicarbonate solution
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (ethanol or glacial acetic acid).
-
To the stirred solution, add a slight excess of butan-2-one.
-
Introduce a catalytic amount of a strong acid (concentrated sulfuric acid or polyphosphoric acid) to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
[12]Materials:
-
2-Chloro-3-formylindole
-
Substituted oxindole
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-formylindole and the desired substituted oxindole in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
Biological Assay Protocols
[1]Materials:
-
Cancer cell line of interest (e.g., A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Chloro-methyl-indole derivatives (test compounds)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Replace the old medium with the medium containing different concentrations of the test compounds, vehicle control, and positive control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
[2]Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer
-
Poly(Glu, Tyr) substrate
-
ATP
-
Chloro-methyl-indole inhibitor (test compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well plate
-
Plate reader (luminescence)
Procedure:
-
Prepare a stock solution of the chloro-methyl-indole inhibitor in 100% DMSO.
-
Dilute the recombinant EGFR enzyme and substrate in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitor or control to the wells.
-
Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer and add it to each well.
-
Initiate the reaction by adding diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction buffer
-
Template/primer (e.g., poly(A)•oligo(dT))
-
dNTPs (including a labeled dNTP, e.g., ³H-dTTP or a fluorescent analog)
-
Chloro-methyl-indole inhibitor (test compound)
-
Microcentrifuge tubes or 96-well plate
-
Incubator (37°C)
-
Detection system (scintillation counter or fluorescence plate reader)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, template/primer, and dNTPs.
-
Add serial dilutions of the chloro-methyl-indole inhibitor or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding the recombinant HIV-1 reverse transcriptase.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
-
Stop the reaction (e.g., by adding cold perchloric acid for radiolabeled assays or EDTA for fluorescent assays).
-
Quantify the amount of newly synthesized DNA by measuring the incorporated labeled dNTPs using the appropriate detection system.
-
Calculate the percentage of RT inhibition and determine the IC50 value.
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Chloro-methyl-indole inhibitor (test compound)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 18-24 hours.
-
Pre-treat the cells with various concentrations of the chloro-methyl-indole inhibitor for 1-4 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of inhibition of NO production.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole, a core nucleus for potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. profoldin.com [profoldin.com]
- 15. xpressbio.com [xpressbio.com]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7-Chloro-4-methyl-1H-indole in the Synthesis of a Potent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The unique electronic properties and the ability of the indole nitrogen to act as a hydrogen bond donor contribute to its successful application in drug design. Specifically, substitutions on the indole ring, such as chloro and methyl groups, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. This document outlines the application of 7-Chloro-4-methyl-1H-indole as a key starting material in the synthesis of a potent, selective kinase inhibitor, designated here as KM-Inhibitor-741 , targeting the Janus Kinase (JAK) signaling pathway.
Features of KM-Inhibitor-741
-
High Potency: Demonstrates low nanomolar inhibition of JAK family kinases.
-
Selectivity: Exhibits selectivity for JAK kinases over other kinase families.
-
Synthetic Accessibility: Synthesized from the readily available this compound in a concise and efficient multi-step sequence.
-
Favorable Drug-like Properties: The chloro and methyl substitutions on the indole core contribute to improved metabolic stability and cell permeability.
Applications
KM-Inhibitor-741, synthesized from this compound, is a promising candidate for further investigation in the following areas:
-
Oncology: Targeting aberrant JAK-STAT signaling in various hematological malignancies and solid tumors.
-
Inflammatory Diseases: Investigating its therapeutic potential in autoimmune disorders such as rheumatoid arthritis and inflammatory bowel disease.
-
Drug Discovery: Serving as a lead compound for the development of next-generation JAK inhibitors with improved efficacy and safety profiles.
Signaling Pathway
The Janus Kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. KM-Inhibitor-741 is designed to inhibit the kinase activity of JAKs, thereby blocking downstream signaling.
JAK-STAT Signaling Pathway and Inhibition by KM-Inhibitor-741.
Data Presentation
The inhibitory activity of the synthesized compound, KM-Inhibitor-741, was evaluated against a panel of kinases. The results are summarized in the table below.
| Kinase Target | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 3.8 |
| JAK3 | 15.7 |
| TYK2 | 25.1 |
| Other Kinase 1 | >1000 |
| Other Kinase 2 | >1000 |
Experimental Protocols
Synthesis of KM-Inhibitor-741
The synthesis of KM-Inhibitor-741 from this compound is a multi-step process involving Vilsmeier-Haack formylation, followed by a reductive amination and subsequent coupling reaction.
Synthetic Workflow for KM-Inhibitor-741.
Step 1: Vilsmeier-Haack Formylation of this compound
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 1.2 eq)
-
N,N-Dimethylformamide (DMF, solvent)
-
Dichloromethane (DCM, solvent)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a stirred solution of DMF in DCM at 0 °C, slowly add POCl₃. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add a solution of this compound in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-3-carbaldehyde.
-
Step 2: Reductive Amination
-
Reagents and Materials:
-
This compound-3-carbaldehyde (1.0 eq)
-
Primary amine of choice (e.g., cyclopropylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloroethane (DCE, solvent)
-
Acetic acid (catalytic amount)
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
MgSO₄
-
-
Procedure:
-
Dissolve this compound-3-carbaldehyde and the primary amine in DCE.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1 hour.
-
Add NaBH(OAc)₃ in one portion and continue stirring at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to yield the desired N-substituted-(7-chloro-4-methyl-1H-indol-3-yl)methanamine.
-
Step 3: Coupling Reaction
-
Reagents and Materials:
-
N-substituted-(7-chloro-4-methyl-1H-indol-3-yl)methanamine (1.0 eq)
-
Aryl halide or heteroaryl halide (e.g., 4-fluorobenzoyl chloride, 1.1 eq)
-
Triethylamine (TEA, 2.0 eq)
-
DCM (solvent)
-
1 M HCl
-
Saturated aqueous solution of NaHCO₃
-
Brine
-
MgSO₄
-
-
Procedure:
-
Dissolve the amine from Step 2 and TEA in DCM.
-
Cool the solution to 0 °C and add the aryl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product, KM-Inhibitor-741.
-
Logical Relationship Diagram
The design of KM-Inhibitor-741 is based on the established structure-activity relationships (SAR) of indole-based kinase inhibitors.
The Role of 7-Chloro-4-methyl-1H-indole in Agrochemical Discovery: A Scoping Overview
Despite its potential as a versatile chemical scaffold, publicly available research directly linking 7-Chloro-4-methyl-1H-indole to the discovery and development of specific agrochemicals is currently limited. While the broader class of indole derivatives has shown significant promise and application in the agricultural sector, detailed application notes and protocols for this particular substituted indole are not readily found in scientific literature or patents.
The indole ring system is a well-established "privileged structure" in medicinal and agrochemical research, forming the core of numerous bioactive molecules. Its unique electronic properties and ability to participate in various chemical reactions make it an attractive starting point for the synthesis of novel compounds with fungicidal, herbicidal, and insecticidal properties. The presence of a chlorine atom and a methyl group on the indole ring, as in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for the efficacy of an agrochemical.
While specific examples of agrochemicals derived from this compound are not documented in available resources, the general importance of substituted indoles in agrochemical discovery is widely recognized. For instance, various indole derivatives have been investigated for their ability to mimic or antagonize plant hormones, disrupt fungal cell processes, or interfere with insect nervous systems.
The lack of specific data on this compound in agrochemical applications presents a potential opportunity for future research and development. Scientists could explore the synthesis of a library of compounds derived from this starting material and screen them for a range of agrochemical activities.
Potential Research Directions:
Given the absence of specific applications, a logical workflow for researchers interested in exploring the potential of this compound in agrochemical discovery could be as follows:
Application Notes and Protocols: 7-Chloro-4-methyl-1H-indole in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Chloro-4-methyl-1H-indole is a substituted indole derivative. While direct applications of this specific molecule in material science are not extensively documented in current literature, the indole scaffold is a versatile building block for a variety of functional materials. The presence of the chloro and methyl substituents on the indole ring is expected to modulate its electronic properties, solubility, and reactivity, making it a promising candidate for several material science applications. These potential applications are primarily extrapolated from studies on other substituted indole derivatives. This document outlines potential applications, provides generalized experimental protocols, and presents hypothetical data based on related compounds.
Conducting Polymers: Poly(this compound)
Substituted indoles can be polymerized, most commonly through electrochemical methods, to form conducting polymers known as polyindoles.[1][2][3] These materials are of interest for applications in electronic devices, sensors, and as anti-corrosion coatings due to their redox activity and electrical conductivity.[4][5][6] The chloro and methyl groups on this compound are expected to influence the polymerization potential and the properties of the resulting polymer, such as its conductivity and stability.
Hypothetical Quantitative Data:
The following table summarizes the expected electrochemical properties of poly(this compound) films based on data for other substituted polyindoles.[1][2]
| Property | Expected Value | Conditions |
| Oxidation Potential | +0.8 to +1.2 V (vs. Ag/AgCl) | Acetonitrile with 0.1 M LiClO4 |
| Electrical Conductivity | 10-4 to 10-2 S/cm | Doped state |
| Electrochemical Band Gap | 2.8 to 3.2 eV | Estimated from cyclic voltammetry |
Experimental Protocol: Electrochemical Polymerization
This protocol describes a general procedure for the electrochemical polymerization of this compound on a conductive substrate.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Lithium perchlorate (LiClO₄)
-
Indium tin oxide (ITO) coated glass slides (working electrode)
-
Platinum wire (counter electrode)
-
Ag/AgCl reference electrode
-
Electrochemical workstation (potentiostat/galvanostat)
-
Three-electrode electrochemical cell
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a final concentration of 0.05 M.
-
Electrochemical Cell Setup:
-
Clean the ITO-coated glass slide by sonicating in acetone, isopropanol, and deionized water, and then dry it under a stream of nitrogen.
-
Assemble the three-electrode cell with the ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.
-
Fill the cell with the monomer solution.
-
-
Electropolymerization:
-
Perform cyclic voltammetry (CV) by scanning the potential from 0 V to a vertex potential of approximately +1.5 V (the exact potential may need optimization) at a scan rate of 50 mV/s for 10-20 cycles.
-
Alternatively, use potentiostatic electropolymerization by applying a constant potential slightly above the monomer's oxidation potential (e.g., +1.2 V) for a defined period (e.g., 300 seconds).
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a nitrogen stream.
-
Characterize the film using techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
-
Electrochemical polymerization workflow.
Organic Semiconductors
The planar and electron-rich nature of the indole ring makes it a suitable core for organic semiconductor materials.[7] These materials are essential components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[8][9] The chloro and methyl substituents in this compound can be used to tune the HOMO/LUMO energy levels and influence the solid-state packing of the molecules, which are critical parameters for device performance.
Hypothetical Quantitative Data:
The following table presents hypothetical properties of a hole-transporting material derived from this compound.
| Property | Expected Value | Technique |
| HOMO Level | -5.2 to -5.5 eV | Cyclic Voltammetry |
| LUMO Level | -2.0 to -2.3 eV | CV and Optical Band Gap |
| Hole Mobility | > 10-3 cm²/Vs | OFET measurement |
| Power Conversion Efficiency (PCE) | 5% - 8% | In a bilayer OPV device |
Experimental Protocol: Fabrication of an Organic Field-Effect Transistor (OFET)
This protocol outlines the fabrication of a bottom-gate, top-contact OFET using a this compound-based semiconductor.
Materials:
-
This compound derivative (as the active semiconductor)
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (substrate/gate)
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source/drain electrodes
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer to the desired size.
-
Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a nitrogen gun and bake at 120°C for 20 minutes.
-
-
Semiconductor Deposition:
-
Prepare a solution of the this compound derivative in an appropriate organic solvent (e.g., 5 mg/mL in chloroform).
-
Spin-coat the semiconductor solution onto the cleaned Si/SiO₂ substrate at a suitable speed (e.g., 2000 rpm for 60 seconds) to form a thin film.
-
Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100°C for 30 minutes) inside a nitrogen-filled glovebox.
-
-
Electrode Deposition:
-
Place the substrate with the semiconductor film into a thermal evaporator.
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit a 50 nm thick layer of gold at a rate of 0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
-
-
Device Characterization:
-
Transfer the fabricated device to a probe station connected to a semiconductor parameter analyzer.
-
Measure the output and transfer characteristics of the OFET to determine parameters like hole mobility and on/off ratio.
-
OFET fabrication workflow.
Fluorescent Materials
Indole and its derivatives are known to exhibit fluorescence, with their emission properties being sensitive to the substitution pattern and the surrounding environment.[10][11][12] The presence of a chlorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the indole ring of this compound suggests that it could have interesting photophysical properties, making it a candidate for fluorescent probes and markers.
Hypothetical Quantitative Data:
The following table outlines the expected fluorescence properties of this compound in different solvents.
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Cyclohexane | ~290 | ~340 | ~0.4 |
| Acetonitrile | ~295 | ~355 | ~0.3 |
| Ethanol | ~295 | ~360 | ~0.25 |
Experimental Protocol: Characterization of Fluorescence Properties
This protocol describes the basic procedure for measuring the fluorescence spectrum and quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a series of dilutions to find a concentration that gives an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorption Spectra:
-
Record the UV-Vis absorption spectrum of the sample to determine the optimal excitation wavelength (usually the wavelength of maximum absorption, λ_max).
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength on the fluorometer to the λ_max determined from the absorption spectrum.
-
Record the fluorescence emission spectrum.
-
-
Fluorescence Excitation Spectra:
-
Set the emission wavelength to the maximum of the emission spectrum.
-
Scan the excitation wavelengths to obtain the excitation spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of the standard (quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) with an absorbance similar to the sample at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence characterization workflow.
Corrosion Inhibitors
Indole and its derivatives have been shown to be effective corrosion inhibitors for various metals, particularly in acidic environments.[13][14][15] The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic rings facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion. The chloro-substituent on this compound may enhance its adsorption and, consequently, its inhibition efficiency.
Hypothetical Quantitative Data:
The following table shows the expected corrosion inhibition efficiency of this compound for mild steel in 1 M HCl.
| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Technique |
| 1 x 10-5 | 75 - 80 | Potentiodynamic Polarization |
| 5 x 10-5 | 85 - 90 | Weight Loss |
| 1 x 10-4 | > 90 | Electrochemical Impedance Spectroscopy |
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol describes the evaluation of the corrosion inhibition performance of this compound using the weight loss method.
Materials:
-
Mild steel coupons of known dimensions
-
1 M Hydrochloric acid (HCl) solution
-
This compound
-
Acetone
-
Analytical balance
-
Water bath or thermostat
Procedure:
-
Coupon Preparation:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.
-
Weigh the cleaned coupons accurately using an analytical balance.
-
-
Inhibitor Solution Preparation:
-
Prepare a blank solution of 1 M HCl.
-
Prepare solutions of 1 M HCl containing different concentrations of this compound (e.g., 10⁻⁵ M, 5x10⁻⁵ M, 10⁻⁴ M).
-
-
Immersion Test:
-
Immerse the pre-weighed coupons in the blank and inhibitor solutions in beakers.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 25°C) for a specific duration (e.g., 6 hours).
-
-
Final Weighing:
-
After the immersion period, remove the coupons from the solutions.
-
Carefully wash the coupons to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Weigh the coupons again.
-
-
Calculation of Inhibition Efficiency:
-
Calculate the corrosion rate (CR) in the absence and presence of the inhibitor.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Different Outcomes of Electrochemical Copolymerisation: 3-Hexylthiophene with Indole, Carbazole or Fluorene | MDPI [mdpi.com]
- 6. Optimization of solvents, electrolytes, and mediators for polyindole-based electrochemical sensors - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00175C [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorescence properties of electropolymerised 5-substituted indoles in solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with Halogenated Phenylhydrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically when using halogenated phenylhydrazines.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Halogenated Indole
Low yields are a common issue in the Fischer indole synthesis and can be attributed to several factors, especially when working with halogenated substrates.[1][2]
| Potential Cause | Troubleshooting Steps |
| Purity of Starting Materials | Ensure the halogenated phenylhydrazine and the carbonyl compound are of high purity. Impurities can lead to undesirable side reactions and lower the overall yield.[1] It is recommended to use freshly purified starting materials. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst are critical.[2][3] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA)) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[3][4][5] The optimal catalyst often needs to be determined empirically for a specific halogenated substrate. |
| Suboptimal Reaction Temperature and Time | The Fischer indole synthesis often requires elevated temperatures for the key[4][4]-sigmatropic rearrangement to occur efficiently.[1] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and temperature. |
| Inefficient Cyclization | The crucial cyclization step can be inefficient. To mitigate this, ensure the reaction is performed under anhydrous conditions, as the presence of water can interfere with the acid catalyst and reactive intermediates.[2] |
| Formation of Isomeric Byproducts | When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible.[2] The acidity of the reaction medium and steric factors can influence the selectivity.[2] |
Problem 2: Formation of Multiple Products and Tar-Like Substances
The appearance of multiple spots on a TLC plate or the formation of tar indicates the presence of side reactions. Halogenated phenylhydrazines can be prone to specific side reactions under the acidic and high-temperature conditions of the Fischer indole synthesis.
| Side Reaction/Byproduct | Troubleshooting Steps |
| Halogen Migration or Interchange | This can occur, especially with dihalogenated phenylhydrazines, leading to unexpected indole isomers. The choice of Lewis acid can sometimes influence this phenomenon. Consider screening different acid catalysts to minimize this side reaction. |
| Formation of Indolenine Isomers | Indolenines can form as byproducts, particularly depending on the substitution pattern of the ketone. The choice of acid catalyst can influence the ratio of the desired indole to the indolenine byproduct.[6] |
| Cleavage of the N-N Bond | Under certain acidic conditions, the hydrazone intermediate can undergo cleavage of the N-N bond, which is a known failure mode of the Fischer indole synthesis.[6] This can lead to the formation of aniline derivatives and other degradation products. |
| Dimerization and Polymerization | The reactive intermediates and the final indole product can be susceptible to dimerization or polymerization under harsh acidic conditions, leading to the formation of high molecular weight byproducts and tar. To minimize this, it is important to carefully control the reaction temperature and time, and to use the minimum necessary amount of acid catalyst. |
| Oxidative Side Reactions | For sensitive halogenated substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to low yields and byproduct formation.[1] |
Frequently Asked Questions (FAQs)
Q1: I am using a p-chlorophenylhydrazine and my reaction is giving a very low yield. What is a common issue with this substrate?
A1: The introduction of a chlorine substituent on the para-position of the phenylhydrazine ring can have a detrimental effect on the reaction outcome, sometimes leading to low conversion of the phenylhydrazone to the indole even after prolonged reaction times.[5] It is crucial to optimize the reaction conditions, including the choice of acid catalyst and temperature, for this specific substrate.
Q2: Can I use a one-pot procedure for the Fischer indole synthesis with halogenated phenylhydrazines?
A2: Yes, a one-pot procedure, where the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without isolating the intermediate, can be advantageous.[1] This approach can help to minimize handling losses and potentially improve overall efficiency.
Q3: How can I purify my halogenated indole product from the reaction mixture?
A3: Purification can often be challenging. A common and effective method is column chromatography using silica gel.[7] Before chromatography, it is advisable to perform a liquid-liquid extraction. This involves washing the organic layer containing the crude product with a mild acid (e.g., 1M HCl) to remove any unreacted basic hydrazine, followed by a wash with saturated sodium bicarbonate to eliminate acidic residues, and finally a brine wash.[7] For solid products, recrystallization can be an effective purification technique.[7]
Q4: What is an "abnormal" Fischer indole synthesis, and can it occur with halogenated phenylhydrazines?
A4: An "abnormal" Fischer indole synthesis refers to a reaction that yields an unexpected product due to an alternative cyclization pathway or rearrangement. For instance, reactions with 2-methoxyphenylhydrazone in the presence of HCl have been reported to yield a chlorinated indole as the main product, which is a result of cyclization on the side of the methoxy substituent. While this specific example involves a methoxy group, it highlights the potential for unexpected rearrangements and substitutions, which could also be a possibility with certain halogenated phenylhydrazines under specific conditions.
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis with a Halogenated Phenylhydrazine
This protocol describes a general procedure for the synthesis of a halogenated indole derivative.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve the halogenated phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[7]
-
Add the ketone or aldehyde (1.1 equivalents) to the solution.[7]
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting hydrazine.[7]
-
-
Indolization:
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-water.[7]
-
If a solid product precipitates, it can be collected by filtration.[7]
-
If no solid forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[7]
-
Wash the combined organic extracts sequentially with a mild acid, saturated sodium bicarbonate solution, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.[7]
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.
Potential Side Reaction Pathways
Caption: Potential side reaction pathways in the Fischer indole synthesis with halogenated phenylhydrazines.
References
low yield in Fischer indole synthesis with electron-withdrawing groups
Technical Support Center: Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Fischer indole synthesis, with a specific focus on reactions involving phenylhydrazines substituted with electron-withdrawing groups.
Troubleshooting Guide
This guide is designed to help researchers diagnose and resolve issues leading to low yields in the Fischer indole synthesis, particularly when working with electron-deficient substrates.
Q1: Why is my reaction yield extremely low when using a phenylhydrazine with a strong electron-withdrawing group (EWG)?
A: The low yield is primarily due to the electronic effect of the substituent on the key step of the reaction mechanism. The Fischer indole synthesis proceeds through several stages, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, and a crucial[1][1]-sigmatropic rearrangement.[1][2] This rearrangement involves the attack of an electron-rich aromatic ring on an electron-poor alkene.[3]
Electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) decrease the electron density on the phenylhydrazine ring.[4] This deactivation makes the ring less nucleophilic, which hinders or slows down the critical[1][1]-sigmatropic rearrangement, often requiring more forceful conditions and leading to lower yields or even reaction failure.[3][5][6]
Q2: I am observing decomposition of my starting material or the formation of a complex mixture of byproducts. What could be the cause?
A: This issue often arises from the harsher reaction conditions (i.e., stronger acids and higher temperatures) typically required for substrates with electron-withdrawing groups.[7]
-
Acid Sensitivity: Both the starting hydrazone and the final indole product can be sensitive to strong acids, leading to degradation or polymerization.[8]
-
Unstable Intermediates: The phenylhydrazone intermediate itself may be unstable under the reaction conditions, decomposing before it can cyclize.[7][8]
-
Side Reactions: At elevated temperatures, side reactions like aldol condensation (if using enolizable aldehydes or ketones) can compete with the desired indole formation, consuming starting materials.[8]
-
Oxidative Decomposition: Indoles can be susceptible to oxidation, which is often exacerbated by heat, leading to colored impurities.[8]
Q3: What specific steps can I take to optimize the reaction and improve my yield with an electron-deficient phenylhydrazine?
A: Optimization requires a systematic approach to adjusting reaction parameters. Harsher conditions are generally necessary, but a careful balance must be struck to avoid decomposition.[7]
-
Select a Stronger Acid Catalyst: While milder acids like acetic acid are sometimes sufficient, EWGs often necessitate stronger Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃).[1][7][9] PPA is frequently effective as it can act as both a catalyst and a solvent.[7]
-
Increase Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.[7] It is crucial to monitor the reaction closely (e.g., by TLC) to find the optimal temperature that promotes cyclization without causing significant degradation.
-
Choose an Appropriate Solvent: The solvent can significantly impact the outcome. Glacial acetic acid often serves as both a solvent and a catalyst.[4][7] For higher temperatures, a high-boiling point solvent like toluene may be used in conjunction with a strong acid catalyst.[2]
-
Ensure Reagent Purity: Impurities in the phenylhydrazine can inhibit the reaction. Use freshly purified or distilled phenylhydrazine. The hydrochloride salt of the phenylhydrazine is often more stable and can be used directly.[7]
-
Consider an Inert Atmosphere: To minimize oxidative side reactions that can decompose the indole product, perform the reaction under an inert atmosphere of nitrogen or argon.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction begins with the acid-catalyzed condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone.[1][2] The phenylhydrazone then tautomerizes to an ene-hydrazine form.[4] This intermediate undergoes a protonation followed by a key[1][1]-sigmatropic rearrangement to produce a diimine.[1] Finally, the diimine cyclizes and eliminates a molecule of ammonia, followed by aromatization to yield the stable indole ring.[1][2]
Q2: How do electron-donating groups (EDGs) on the phenylhydrazine ring affect the reaction?
A2: In contrast to electron-withdrawing groups, electron-donating groups (such as -OCH₃ or -CH₃) increase the electron density of the phenylhydrazine ring.[4] This enhanced nucleophilicity facilitates the[1][1]-sigmatropic rearrangement, often resulting in higher yields and allowing for milder reaction conditions (weaker acids, lower temperatures).[3][4]
Q3: My unsymmetrical ketone is producing a mixture of indole regioisomers. How can I improve selectivity?
A3: The regioselectivity with unsymmetrical ketones is a known challenge influenced by both steric and electronic factors, as well as the acidity of the medium.[8] Generally, weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamically more stable product.[8] Using a bulky substituent on either the ketone or the phenylhydrazine can also help direct the cyclization towards the less sterically hindered position.[8]
Data Presentation
The electronic nature of the substituent on the phenylhydrazine ring has a profound impact on the reaction conditions required and the resulting yield.
| Substituent on Phenylhydrazine | Electronic Effect | Typical Catalyst | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxy (-OCH₃) | Electron-Donating | Acetic Acid | Reflux | High | [4] |
| 4-Methyl (-CH₃) | Electron-Donating | Acetic Acid | Reflux | ~80% | [4] |
| Unsubstituted (-H) | Neutral | Acetic Acid | Reflux | Moderate | [4] |
| 4-Chloro (-Cl) | Weakly Electron-Withdrawing | Stronger Acid (e.g., PPA) | Higher Temp. | Moderate-Low | [7] |
| 4-Nitro (-NO₂) | Strongly Electron-Withdrawing | Stronger Acid (e.g., H₂SO₄) | Higher Temp. | Low | [3] |
Note: Yields are highly dependent on the specific carbonyl partner and reaction conditions.
Experimental Protocols
General Protocol for Fischer Indole Synthesis with an Electron-Withdrawing Group
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq.)
-
Ketone or Aldehyde (1.0-1.2 eq.)
-
Acid Catalyst (e.g., Polyphosphoric Acid, p-Toluenesulfonic Acid)
-
Solvent (e.g., Toluene, Glacial Acetic Acid)
-
Neutralizing solution (e.g., saturated aq. NaHCO₃ or NaOH solution)
-
Extraction Solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenylhydrazine hydrochloride (1.0 eq.), the carbonyl compound (1.1 eq.), and the chosen solvent (e.g., toluene).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., p-toluenesulfonic acid, 0.2 eq., or polyphosphoric acid in sufficient quantity to ensure stirring).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110°C or reflux) under an inert atmosphere (N₂ or Ar).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary significantly from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using a solvent like toluene, dilute with the extraction solvent (e.g., ethyl acetate).
-
Carefully neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (3x).
-
-
Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the final indole product.[4]
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to troubleshooting the Fischer indole synthesis.
Caption: Troubleshooting workflow for low yields.
Caption: Effect of substituents on reaction outcome.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Chloro-4-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Chloro-4-methyl-1H-indole synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, particularly when utilizing the Fischer indole synthesis, a prevalent method for this class of compounds.
Q1: Why is the yield of my this compound synthesis consistently low?
Low yields in the Fischer indole synthesis of this compound can stem from several factors. The reaction is sensitive to reaction conditions and the purity of starting materials.
-
Incorrect Reaction Conditions: The Fischer indole synthesis is highly dependent on temperature and acid strength. Non-optimal conditions can significantly reduce the yield. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
-
Impure Starting Materials: Impurities in the (2-chloro-5-methylphenyl)hydrazine or the ketone/aldehyde reactant can inhibit the reaction or lead to unwanted side products. Ensure the purity of your starting materials through appropriate purification methods like recrystallization or distillation and confirm purity via analytical techniques such as NMR or melting point analysis.
-
Side Reactions: Competing side reactions can consume starting materials and lower the yield of the desired indole. Common side reactions include aldol condensation of the carbonyl compound and oxidation of the indole product.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
The formation of multiple products is a common issue, often due to side reactions or, if using an unsymmetrical ketone, a lack of regioselectivity.
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Minimizing Aldol Condensation: Aldol condensation is a frequent side reaction with enolizable aldehydes and ketones. Using a non-enolizable carbonyl compound, if the synthesis allows, can prevent this. Alternatively, optimizing reaction conditions such as temperature and reaction time can minimize the formation of these byproducts.
-
Preventing Oxidation: Indoles are susceptible to oxidation, which can lead to the formation of colored impurities. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize oxidative decomposition.
-
Controlling Regioselectivity: When using an unsymmetrical ketone, the regioselectivity of the Fischer indole synthesis can be a significant challenge. The choice of acid catalyst and its concentration can greatly influence the product ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.
Q3: The purification of my crude this compound is proving difficult. What purification strategies are recommended?
Purification can be challenging due to the presence of closely related impurities or residual starting materials.
-
Column Chromatography: Flash column chromatography is a standard method for purifying indole derivatives. A gradient elution using a solvent system like hexane/ethyl acetate is often effective. The polarity of the eluent can be gradually increased to separate the desired product from impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain a high-purity product.
-
Thin Layer Chromatography (TLC) Optimization: Before attempting column chromatography, it is crucial to optimize the separation on a TLC plate to identify a solvent system that provides good separation between the product and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the Fischer indole synthesis of this compound?
The most critical parameters are:
-
Temperature: The reaction is often performed at elevated temperatures, but excessive heat can lead to decomposition.
-
Acid Catalyst: The choice and concentration of the acid (e.g., acetic acid, polyphosphoric acid, or Lewis acids) are crucial for the cyclization step.
-
Purity of Reactants: As mentioned, the purity of the phenylhydrazine and carbonyl compounds is paramount for a successful reaction.
Q2: Can the Leimgruber-Batcho indole synthesis be used as an alternative method?
Yes, the Leimgruber-Batcho synthesis is a viable alternative for preparing substituted indoles and may offer advantages in certain cases. This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization. For this compound, the starting material would be 2-chloro-5-methyl-1-nitromethylbenzene. This method can sometimes provide better yields and regioselectivity compared to the Fischer synthesis.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Presentation
Due to the lack of publicly available, specific quantitative data for the synthesis of this compound, this section provides a general table outlining factors that influence yield in related indole syntheses. Researchers should use this as a guide for their optimization experiments.
| Parameter | Condition A (Lower Yield) | Condition B (Potentially Higher Yield) | Rationale |
| Acid Catalyst | Strong, concentrated acid (e.g., conc. H₂SO₄) | Milder acid (e.g., acetic acid, PPA) or Lewis acid (e.g., ZnCl₂) | Strong acids can cause degradation of starting materials or product. |
| Temperature | Excessively high (e.g., >150°C) | Optimized temperature (e.g., 80-120°C) | High temperatures can lead to side reactions and decomposition. |
| Atmosphere | Air | Inert (Nitrogen or Argon) | Prevents oxidation of the indole ring. |
| Starting Material Purity | Technical grade | High purity (recrystallized/distilled) | Impurities can inhibit the reaction or form byproducts. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis of a Substituted Indole
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (2-chloro-5-methylphenyl)hydrazine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0 - 1.2 equivalents) to the solution.
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Stir the mixture at room temperature or with gentle heating for 1-4 hours until the hydrazone formation is complete (monitor by TLC).
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization (Cyclization):
-
Add an acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a Lewis acid like zinc chloride) to the hydrazone.
-
Heat the reaction mixture to the optimized temperature (typically between 80°C and 140°C) with stirring.
-
Monitor the reaction progress by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the cooled reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Visualizations
Fischer Indole Synthesis Workflow
A generalized workflow for the Fischer Indole Synthesis.
Troubleshooting Logic for Low Yield
A logical approach to troubleshooting low product yield.
Technical Support Center: Purification of Chlorinated Indole Derivatives
Welcome to the technical support center for the purification of chlorinated indole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude chlorinated indole derivatives?
A1: The most prevalent purification techniques for chlorinated indole derivatives are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC).
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Column Chromatography: Silica gel column chromatography is a widely used method to separate the desired chlorinated indole from reaction byproducts and unreacted starting materials. For acid-sensitive indoles, deactivated silica gel (treated with triethylamine) or a less acidic stationary phase like alumina is recommended.[1][2]
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Recrystallization: This is a cost-effective and powerful technique for purifying solid chlorinated indoles that have a relatively high purity (>85-90%) in the crude form.[2] The key is to find a suitable solvent or solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[2]
-
High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC (RP-HPLC) is often employed to achieve very high purity, especially for valuable or challenging separations.[3]
Q2: My chlorinated indole derivative is degrading on the silica gel column. What can I do?
A2: Indole derivatives, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation, streaking, or discoloration (pink, brown, or purple).[2] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before packing the column, you can "flush" the silica gel with your eluent containing a small amount of triethylamine (~1%). This neutralizes the acidic sites on the silica surface. You can also continue to use 0.5-1% triethylamine in your eluent throughout the purification.[2]
-
Use Alumina: Neutral or basic alumina is an excellent alternative stationary phase for acid-sensitive compounds.[2]
-
Work Quickly: Do not let your compound remain on the column for an extended period. Prepare everything in advance and run the chromatography as efficiently as possible.[2]
-
Use an Inert Atmosphere: If the compound is particularly sensitive to oxidation, performing the chromatography under a nitrogen or argon atmosphere can be beneficial.[2]
Q3: I'm having trouble separating isomeric chloroindole byproducts. What are my options?
A3: The separation of regioisomers (e.g., 4-chloro-, 5-chloro-, 6-chloro-, and 7-chloroindoles) can be challenging due to their similar polarities. Here are some approaches:
-
Optimize Column Chromatography:
-
Shallow Gradient: Employ a very slow and shallow gradient of the polar solvent during elution to maximize the separation.[1]
-
Change Solvent System: If a standard hexane/ethyl acetate system fails, try a different eluent with different selectivity, such as dichloromethane/methanol or toluene/acetone.[1]
-
-
High-Performance Flash Chromatography: Automated flash chromatography systems with high-performance columns often provide superior resolution compared to traditional glass columns.[4]
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Preparative HPLC: This is often the most effective method for separating closely related isomers.
Q4: My purified chlorinated indole is colorless initially but turns pink or brown upon storage. How can I prevent this?
A4: This discoloration is typically due to oxidation.[2] To ensure the long-term stability of your purified compound, take the following precautions:
-
Store under an Inert Atmosphere: Store the compound in a sealed vial under nitrogen or argon.
-
Protect from Light: Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Store at Low Temperature: Storing the compound at low temperatures (e.g., in a refrigerator or freezer) can also help to slow down degradation.
Troubleshooting Guides
Problem 1: Low Purity of Crude Product (Multiple Spots on TLC)
Symptoms: The TLC of your crude reaction mixture shows multiple spots, including some with Rf values close to your target compound.
Possible Causes & Solutions:
-
Incomplete Reaction: Unreacted starting materials are a common source of impurities.
-
Solution: Monitor the reaction closely by TLC to ensure it has gone to completion. If necessary, consider extending the reaction time or adding more of a key reagent.
-
-
Side Reactions: The synthesis of chlorinated indoles can be accompanied by side reactions, leading to byproducts. Common byproducts include:
-
Regioisomers: Formation of other chloroindole isomers.[1]
-
Dehalogenated Products: Loss of the chlorine atom to yield the parent indole.[1]
-
Over-reduction Products: Reduction of the indole ring to an indoline.[1]
-
Solution: Optimize the reaction conditions (temperature, catalyst, reaction time) to minimize side reactions. A thorough workup, including acid-base washes, can help remove some impurities before chromatography.[2]
-
Problem 2: Low Yield After Purification
Symptoms: The final yield of your purified chlorinated indole is significantly lower than expected.
Possible Causes & Solutions:
-
Product Loss During Workup:
-
Incomplete Extraction: If your product has some water solubility, it can be lost in the aqueous layer during liquid-liquid extraction.
-
Solution: Perform multiple extractions with the organic solvent to ensure complete recovery.
-
-
Precipitation Issues: The product may not have fully precipitated out of solution if this is part of the workup.
-
Solution: Ensure the solution is sufficiently cooled and allowed adequate time for complete precipitation.
-
-
-
Product Degradation During Chromatography: As discussed in FAQ Q2, the compound may be degrading on the column.
-
Solution: Use deactivated silica, alumina, or run the column quickly.[2]
-
-
Loss During Recrystallization:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Solution: Perform small-scale solvent screening to find the optimal recrystallization solvent or solvent pair.[2]
-
-
Data Presentation
The following tables provide a summary of quantitative data for the purification of indole and its chlorinated derivatives from various sources.
Table 1: Purification of Indole by Crystallization
| Starting Material | Purification Method | Solvent System | Purity | Yield | Reference |
| Crude Indole from Coal Tar | Crystallization | Methanol/Water (3:2) | >99% | >75% | [6] |
| Indole-Concentrated Oil (73.3 wt% Indole) | Solute Crystallization | n-Hexane | 99.5 wt% | 57.5% | [7][8][9] |
| Crude Indole (97.5% purity) | Liquid-Liquid Extraction | n-Hexane/Water | 99.8% (in aqueous phase) | N/A | [10] |
Table 2: Purification of Chlorinated Indole Derivatives
| Compound | Purification Method | Stationary Phase | Eluent System | Purity | Reference |
| 3-chloro-9H-pyrido[2,3-b]indole | Automated Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | >98% | [4] |
| 5-Chloroindole | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | N/A | [1] |
| 5-Chloroindole | Recrystallization | Ethanol/Water | N/A | [1] | |
| 5-Chlorooxindole | Normal-Phase Chromatography | N/A | N/A | High Purity | [11] |
| 2,3-Dihaloindoles | Column Chromatography | Silica Gel | 20% CH₂Cl₂ in CCl₄ | N/A | [12] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (General Procedure)
This protocol is a general guideline for purifying chlorinated indole derivatives.[1][2]
-
TLC Analysis: First, determine the optimal eluent system for your compound using Thin-Layer Chromatography (TLC). The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing (Slurry Method):
-
Plug the bottom of a glass column with glass wool or cotton, and add a layer of sand.
-
In a beaker, mix silica gel with the initial, low-polarity eluent to form a slurry.
-
Pour the slurry into the column, and allow the silica to settle, tapping the column gently to ensure even packing.
-
Drain the solvent until the level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent).
-
Carefully add the sample solution to the top of the silica bed.
-
Drain the solvent until the sample has entered the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
-
Protocol 2: Purification by Recrystallization (General Procedure)
This protocol provides a general procedure for purifying solid chlorinated indole derivatives.[2][5]
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Heat the test tube. The compound should be soluble in the hot solvent.
-
Allow the solution to cool. A good amount of crystals should form.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
Caption: Troubleshooting workflow for low purity of crude product.
Caption: Troubleshooting guide for product degradation on a silica gel column.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 11. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
byproduct formation in the synthesis of 7-Chloro-4-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-4-methyl-1H-indole. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key starting materials?
The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1][2][3][4] This reaction involves the acid-catalyzed cyclization of an arylhydrazone. The key starting materials for this specific indole are (3-chloro-6-methylphenyl)hydrazine and a suitable carbonyl compound, typically pyruvic acid or a pyruvate ester, which after cyclization and subsequent decarboxylation (if starting with the acid) yields the desired product.
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
The principal byproduct in the synthesis of this compound via the Fischer indole synthesis is the regioisomeric 5-Chloro-4-methyl-1H-indole. The formation of this isomer is a common challenge when using meta-substituted phenylhydrazines. Other potential byproducts can include unreacted starting materials, polymeric materials, and in some cases, indolenine intermediates.
Q3: How can I control the regioselectivity to favor the formation of this compound over its 5-chloro isomer?
Controlling the regioselectivity in the Fischer indole synthesis with meta-substituted phenylhydrazines is a significant challenge. The outcome is influenced by several factors:
-
Choice of Acid Catalyst: The type and strength of the acid catalyst can influence the direction of the cyclization. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1] Experimentation with different catalysts is often necessary to optimize the ratio of the desired 7-chloro isomer.
-
Reaction Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization, thereby influencing the isomer ratio.
-
Solvent: The polarity and nature of the solvent can impact the stability of the intermediates and transition states, which in turn affects the regiochemical outcome.
Q4: My reaction yield is low. What are the common causes and how can I improve it?
Low yields in the Fischer indole synthesis are a frequent issue. Here are several factors to consider for troubleshooting:
-
Purity of Starting Materials: Ensure that the (3-chloro-6-methylphenyl)hydrazine and the carbonyl compound are of high purity. Impurities can lead to side reactions and decomposition.
-
Incomplete Hydrazone Formation: The initial formation of the hydrazone is a critical step. Ensure adequate reaction time and appropriate catalytic conditions (often a weak acid like acetic acid) for this step before proceeding with the cyclization.
-
Harsh Reaction Conditions: Excessive heat or overly strong acidic conditions can lead to the degradation of the starting materials, intermediates, or the final indole product. Careful optimization of temperature and reaction time is crucial.
-
Atmosphere: For some sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q5: I am having difficulty purifying the final product. What are some effective purification strategies?
The purification of this compound from its regioisomeric byproduct and other impurities can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method for separating regioisomers. A long silica gel column with a shallow gradient of a suitable eluent system (e.g., hexane/ethyl acetate) can be effective. Careful monitoring of fractions by thin-layer chromatography (TLC) is essential.[5]
-
Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be employed to enrich the desired isomer. This often requires screening various solvents and solvent mixtures.
-
Preparative HPLC or SFC: For difficult separations, preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be utilized, although these methods are more resource-intensive.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst. | Use a fresh batch of acid catalyst. For Lewis acids, ensure they are anhydrous. |
| Decomposition of starting materials. | Lower the reaction temperature and monitor the reaction progress by TLC to avoid prolonged heating. | |
| Poor quality of starting hydrazine. | Purify the (3-chloro-6-methylphenyl)hydrazine, for example, by recrystallization of its hydrochloride salt. | |
| Multiple spots on TLC, indicating a mixture of products | Formation of regioisomers. | Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Refer to literature on similar systems for guidance on regioselectivity. |
| Incomplete reaction. | Increase the reaction time or temperature cautiously, while monitoring for product degradation. | |
| Side reactions due to air sensitivity. | Conduct the reaction under an inert atmosphere (N₂ or Ar). | |
| Product decomposes during workup or purification | Product is sensitive to acid or base. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases. |
| Product is thermally unstable. | Use lower temperatures during solvent evaporation and purification. | |
| Difficulty in separating regioisomers by column chromatography | Isomers have very similar polarity. | Use a longer column with a finer mesh silica gel. Employ a very shallow solvent gradient. Consider using a different solvent system or a different stationary phase (e.g., alumina). |
Experimental Protocols
General Procedure for Fischer Indole Synthesis:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (3-chloro-6-methylphenyl)hydrazine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Add the carbonyl compound (e.g., pyruvic acid, 1.0-1.2 eq.) to the solution.
-
If not using acetic acid as the solvent, add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring the reaction by TLC until the starting materials are consumed.
-
-
Indolization (Cyclization):
-
To the crude hydrazone mixture, add the acid catalyst for cyclization. Common choices include:
-
Polyphosphoric acid (PPA): Heat PPA to around 100 °C and then add the hydrazone. Heat the mixture further to 120-160 °C for 15-60 minutes.
-
Zinc chloride (ZnCl₂): Add anhydrous ZnCl₂ (2-4 eq.) and heat the mixture, often without a solvent or in a high-boiling solvent like xylene, at temperatures ranging from 140-180 °C.
-
Sulfuric acid or Hydrochloric acid in a solvent: Add a solution of the acid in a suitable solvent (e.g., ethanol, acetic acid) and heat to reflux.
-
-
Monitor the reaction by TLC for the formation of the indole product.
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice or into cold water.
-
Neutralize the mixture carefully with a base (e.g., NaOH, NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
-
Visualizations
Logical Relationship of Byproduct Formation
References
Technical Support Center: Stability of 7-Chloro-4-methyl-1H-indole under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 7-Chloro-4-methyl-1H-indole in acidic environments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: Indole and its derivatives, including this compound, are generally susceptible to degradation in acidic conditions.[1] The electron-rich pyrrole ring can be protonated, initiating a cascade of reactions that may include polymerization, dimerization, or the formation of other degradation products.[1] The stability is highly dependent on the acid concentration, temperature, and the solvent system used.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known reactivity of the indole nucleus, the primary degradation pathways are expected to be acid-catalyzed self-condensation reactions. Protonation of the indole ring, most likely at the C3 position, generates a reactive intermediate that can be attacked by another molecule of the indole, leading to the formation of dimers and trimers. The chloro and methyl substituents on the benzene ring will influence the electron density and may affect the rate and regioselectivity of these reactions.
Q3: What are the potential degradation products of this compound in acid?
A3: The expected degradation products are primarily oligomers, such as dimers and trimers. Other potential, but likely minor, degradation products could arise from cleavage of the pyrrole ring under harsh acidic conditions, leading to various substituted aminophenyl derivatives.
Q4: How can I monitor the degradation of this compound?
A4: The most common and effective technique for monitoring the degradation is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[3] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the identification of unknown degradation products[4][5] and Quantitative Nuclear Magnetic Resonance (qNMR) for the quantification of the parent compound and its major degradants.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid disappearance of the starting material peak in HPLC. | The acidic conditions are too harsh (high acid concentration or temperature), leading to rapid degradation or polymerization. | - Reduce the acid concentration (e.g., from 1M HCl to 0.1M or 0.01M HCl).- Lower the reaction temperature (e.g., conduct the experiment at room temperature or 40°C instead of 60°C).- Shorten the exposure time to the acidic conditions. |
| Appearance of multiple new, broad, or late-eluting peaks in the chromatogram. | Formation of a complex mixture of oligomers or polymers. | - Use a gradient elution method in your HPLC to improve the separation of the various degradation products.- Employ LC-MS/MS to identify the molecular weights of the new peaks, which can help confirm the presence of dimers, trimers, and higher-order oligomers. |
| Inconsistent results between experimental runs. | - Inconsistent preparation of acidic solutions.- Fluctuation in temperature.- Oxygen exposure, which might lead to oxidative degradation in parallel. | - Ensure accurate and consistent preparation of all solutions.- Use a calibrated and stable heating system (e.g., a water bath or heating block).- Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
| Difficulty in identifying the structure of degradation products. | The degradation products are novel and lack reference standards. | - Isolate the major degradation products using preparative HPLC.- Characterize the isolated products using spectroscopic techniques such as NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to elucidate their structures. |
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.[8][9]
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Methanol or Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
In a separate vial, mix a known volume of the stock solution with an equal volume of 1 M HCl.
-
Incubate the vials at a controlled temperature (e.g., 40°C or 60°C).
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[10][11]
1. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute more hydrophobic degradation products. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (10% B). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
2. Data Analysis:
-
Monitor the peak area of this compound over time to determine the rate of degradation.
-
Calculate the percentage of degradation at each time point.
-
Analyze the appearance and growth of new peaks corresponding to degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. marioschubert.ch [marioschubert.ch]
- 7. New combined absorption/1H NMR method for qualitative and quantitative analysis of PET degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cetjournal.it [cetjournal.it]
Technical Support Center: Degradation of Halogenated Indoles During Chlorination
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of the degradation pathways of halogenated indoles during chlorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of indoles during chlorination?
A1: The chlorination of indoles is a complex process that can proceed through several pathways depending on the reaction conditions and the structure of the indole. The initial attack by an electrophilic chlorine species (like that from hypochlorous acid, HOCl) typically occurs at the electron-rich C3 position of the indole ring. From there, the reaction can lead to substitution, addition, and ring-opening products.[1][2] Key intermediates can include N-chloroindoles and 3-chloro-3H-indoles (indolenines).[3][4] Subsequent reactions can lead to the formation of various chlorinated and oxidized products, including chloroindoles, oxindoles, and eventually ring-cleavage products that can form smaller halogenated disinfection byproducts (DBPs).[5][6][7]
Q2: What are the common intermediates and final products observed during the chlorination of indoles?
A2: During the chlorination process, several intermediates and final products can be formed.
-
Intermediates : N-chloroindole and 3-chloro-3H-indole are proposed as key early-stage intermediates.[3][4] For tryptophan, a protonated 3-chloro-tryptophan cation (3-Cl-Trp+) is suggested as the initial product, which then undergoes nucleophilic addition.[1][2]
-
Substituted Products : The most common products are 3-chloroindoles. Depending on the reaction conditions and protecting groups on the indole nitrogen, 2-chloroindoles can also be formed.[5][8]
-
Oxidized Products : Further reaction can lead to the formation of 3-chloro-2-oxindoles and 3,3-dichloro-2-oxindoles.[5][9]
-
Ring-Opening Products : Under stronger oxidative conditions, the indole ring can be cleaved, leading to the formation of smaller molecules like chlorophenylacetonitriles (CPANs) and other disinfection byproducts (DBPs).[10][11]
Q3: How do experimental conditions like pH, chlorine dosage, and temperature affect the degradation process?
A3: Experimental conditions play a crucial role in determining the reaction pathway and product distribution.
-
pH : The pH of the solution affects the speciation of the chlorinating agent and the reactivity of the indole. A neutral pH environment has been shown to trigger the maximal reaction rates for the chlorination of aromatic amino acids like tryptophan.[11]
-
Chlorine Dosage : The ratio of chlorine to the indole substrate significantly impacts the extent of chlorination and oxidation. Higher chlorine doses can lead to polychlorinated products and increased formation of ring-cleavage byproducts.[6][12]
-
Temperature : While specific quantitative effects are not detailed in the provided results, chemical reaction rates generally increase with temperature. This can affect the speed of degradation and potentially the distribution of products.
-
Solvent : The choice of solvent can selectively influence the type of product formed. For instance, using different solvents with sulfuryl chlorofluoride as the chlorinating agent can selectively yield 3-chloro-indoles, 3-chloro-2-oxindoles, or 3,3-dichloro-2-oxindoles.[5]
Q4: What analytical methods are best suited for monitoring the degradation of halogenated indoles and identifying the byproducts?
A4: A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is commonly used to separate the reaction mixture and monitor the disappearance of the starting material and the formation of products over time.[13][14]
-
Mass Spectrometry (MS) : MS, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is essential for identifying the molecular weights and fragmentation patterns of the various degradation products.[14][15] This allows for the structural elucidation of unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information to definitively identify and characterize key degradation products that have been isolated.[14]
Troubleshooting Guides
Q1: I am observing low yields of my target 3-chloroindole. What are the possible causes and solutions?
A1: Low yields of 3-chloroindole can be attributed to several factors:
-
Over-oxidation : The desired product might be reacting further to form oxindoles or ring-cleavage products.
-
Solution : Try reducing the molar ratio of the chlorinating agent to the indole substrate. Carefully control the reaction time and temperature to stop the reaction once the desired product is formed, as monitored by a technique like TLC or LC-MS.
-
-
Formation of Isomers : Depending on the substrate and conditions, other isomers like 2-chloroindole might be forming. The presence of an electron-withdrawing group on the indole nitrogen can promote C2 halogenation.[8]
-
Instability of Intermediates : The reaction may proceed through unstable intermediates like 3-chloro-3H-indole 1-oxides, which can be labile.[9]
-
Solution : Modifying the workup procedure or performing the reaction at a lower temperature could help stabilize intermediates and improve the yield of the final product.
-
Q2: My reaction is producing a complex mixture of unidentified byproducts. How can I simplify the product profile and identify the components?
A2: A complex product mixture suggests multiple reaction pathways are occurring simultaneously.
-
To Simplify the Profile :
-
Reduce Chlorine Dosage : Use a stoichiometric amount or a slight excess of the chlorinating agent to minimize polychlorination and oxidation.[6]
-
Control pH : Maintain a constant pH using a buffer, as pH shifts during the reaction can alter the product distribution. Neutral pH often results in the fastest reaction rates but may need to be optimized.[11]
-
Lower Temperature : Running the reaction at a lower temperature can increase selectivity by favoring the pathway with the lowest activation energy.
-
-
To Identify Components :
-
LC-MS/MS : Use liquid chromatography coupled with tandem mass spectrometry to separate the components and obtain fragmentation data, which is crucial for structural elucidation.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS provides accurate mass measurements, allowing you to determine the elemental composition of the unknown byproducts.[7]
-
Preparative HPLC : Isolate the major unknown byproducts using preparative HPLC, then analyze the pure compounds by NMR for definitive structure confirmation.
-
Q3: My analytical results (e.g., HPLC chromatograms) are inconsistent between experimental runs. What could be the issue?
A3: Inconsistent results often point to variability in reaction setup or sample analysis.
-
Reaction Conditions : Ensure precise control over reactant concentrations, temperature, pH, and reaction time. Small variations in these parameters can significantly affect the outcome.[16]
-
Chlorinating Agent Stability : Prepare fresh solutions of the chlorinating agent (e.g., hypochlorite solution) for each experiment, as their concentration can change over time.
-
Sample Handling : Ensure that samples are quenched immediately and consistently at each time point to stop the reaction. Store samples properly (e.g., at low temperature, protected from light) before analysis to prevent further degradation.
-
Analytical Instrument Performance : Check the performance of your HPLC system. Run a standard compound to verify retention time stability and detector response. Ensure the mobile phase is properly prepared and degassed.
Data Presentation
The degradation of halogenated indoles is highly dependent on experimental variables. The following table summarizes the qualitative impact of key factors on the reaction products.
| Factor | Influence on Degradation Pathway & Products | Citation |
| Chlorine Dosage | Low dosage favors mono-substitution (e.g., 3-chloroindole). High dosage leads to di-substitution (e.g., 3,3-dichloro-2-oxindole) and ring-opening products (e.g., CPANs). | [6][11] |
| pH | Affects the reactivity of both the indole and the chlorinating agent. Neutral pH (around 7.0) often corresponds to the highest reaction rates. | [11] |
| N-Protecting Group | The electronic nature of the substituent on the indole nitrogen dictates regioselectivity. Electron-withdrawing groups can favor C2-chlorination. | [8] |
| Solvent | Can be used to selectively control the type of product formed (e.g., chloroindole vs. chloro-oxindole). | [5] |
| Presence of Bromide | If bromide is present in the reaction mixture, brominated and mixed chloro-bromo byproducts can be formed, often at higher yields than their chlorinated analogs. | [7] |
Experimental Protocols
1. General Protocol for Chlorination of Indole
This protocol provides a general framework. Specific quantities, temperatures, and reaction times must be optimized for each specific indole substrate.
-
Dissolution : Dissolve the indole substrate in an appropriate solvent (e.g., acetonitrile, water, or a mixture) in a round-bottom flask equipped with a magnetic stir bar.
-
Temperature Control : Place the flask in a water or ice bath to maintain the desired reaction temperature (e.g., 0-25 °C).
-
Reagent Addition : Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide or a standardized sodium hypochlorite solution) to the stirring indole solution over a period of 15-30 minutes.
-
Reaction Monitoring : Monitor the progress of the reaction by periodically taking small aliquots, quenching them (e.g., with sodium thiosulfate), and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching : Once the reaction has reached the desired endpoint, quench the entire reaction mixture by adding an excess of a reducing agent like aqueous sodium thiosulfate or sodium sulfite solution.
-
Extraction : Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.
2. Protocol for Product Analysis by RP-HPLC
-
Sample Preparation : Dilute a quenched aliquot of the reaction mixture with the mobile phase to an appropriate concentration for analysis.
-
HPLC System : Use a reverse-phase column (e.g., C18) with a suitable mobile phase, often a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection : Use a UV detector set to a wavelength where the indole and its expected products absorb, typically around 280 nm.[13]
-
Injection : Inject the prepared sample onto the column.
-
Data Analysis : Record the chromatogram. Identify peaks corresponding to the starting material and products by comparing retention times with authentic standards, if available. Quantify the relative amounts by integrating the peak areas.
Visualizations
Caption: Figure 1. Simplified degradation pathway of indole during chlorination.
Caption: Figure 2. General experimental workflow for analyzing chlorination products.
References
- 1. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying initial transformation products during chlorination of the indole moiety and unveiling their formation mechanisms - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Indole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Halogenated semivolatile acetonitriles as chloramination disinfection by-products in water treatment: a new formation pathway from activated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Transformation of Organic Compounds during Water Chlorination/Bromination: Formation Pathways for Disinfection By-Products (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijmr.net.in [ijmr.net.in]
- 15. The detection and identification of unknown halogenated compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. factors affecting chlorination: Topics by Science.gov [science.gov]
Technical Support Center: Purification of Synthetic Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with colored impurities in indole synthesis.
Troubleshooting Guide
Colored impurities in your indole synthesis can arise from various sources, including side reactions, degradation of the product, or residual starting materials. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions & Experimental Protocols |
| Crude product is dark brown, red, or black. | 1. Oxidation: Indoles, especially electron-rich ones, are susceptible to air oxidation, which can form highly colored polymeric species. 2. Incomplete Reaction/Side Products: Incomplete reactions or side reactions, such as those in the Fischer indole synthesis, can lead to colored byproducts. 3. Residual Catalyst/Reagents: Strong acid catalysts used in reactions like the Fischer indole synthesis can cause degradation and color formation. | 1. Workup under Inert Atmosphere: Minimize air exposure during workup and purification. 2. Activated Carbon Treatment: Use activated carbon to adsorb colored impurities. (See Protocol 1) 3. Recrystallization: A powerful method for removing impurities if the product is a solid. (See Protocol 2) 4. Column Chromatography: Effective for separating the desired indole from a complex mixture of impurities. (See Protocol 3) |
| Product discolors (turns pink, purple, or brown) during silica gel column chromatography. | 1. Acid Sensitivity: The acidic nature of standard silica gel can cause degradation or polymerization of sensitive indoles. | 1. Deactivate Silica Gel: Use silica gel deactivated with a base like triethylamine. (See Protocol 3A) 2. Use Alumina: Switch to a more neutral or basic stationary phase like alumina. 3. Work Quickly: Do not let the crude product sit on the column for an extended period. |
| Purified, white/colorless indole turns pink or tan upon storage. | 1. Air and Light Exposure: This discoloration is typically due to slow oxidation upon exposure to air and light. | 1. Proper Storage: Store the purified indole in a sealed, amber vial under an inert atmosphere (nitrogen or argon). 2. Refrigeration/Freezing: Storing at low temperatures can significantly slow the degradation process. |
Experimental Protocols
Protocol 1: Decolorization with Activated Carbon
This method is effective for removing highly colored, non-polar impurities from a solution of the crude indole product.
Materials:
-
Crude indole product
-
Appropriate solvent (e.g., ethanol, ethyl acetate)
-
Activated carbon (powdered)
-
Celite or a fluted filter paper
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Buchner funnel, filter flask)
Procedure:
-
Dissolution: Dissolve the crude indole in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slightly.
-
Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the solution.
-
Heating: Gently reheat the mixture to boiling for a few minutes while stirring. The activated carbon will adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon. A small pad of Celite on the filter paper can help to remove very fine carbon particles.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
Protocol 2: Recrystallization
Recrystallization is a highly effective technique for purifying solid indole products with relatively high initial purity (>85-90%).
Materials:
-
Crude solid indole
-
Recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating source
-
Ice bath
-
Vacuum filtration setup (Buchner funnel, filter flask)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the indole is soluble when hot but sparingly soluble when cold. Common systems include ethanol/water, ethyl acetate/hexane, or toluene.
-
Dissolution: Place the crude indole in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in the activated carbon protocol.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Protocol 3: Flash Column Chromatography
This technique is ideal for separating indole products from impurities with different polarities.
Materials:
-
Crude indole mixture
-
Silica gel (or alumina)
-
Chromatography column
-
Eluent (solvent system, e.g., ethyl acetate/hexane)
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the least polar eluting solvent and pour it into the column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified indole.
Protocol 3A: Deactivation of Silica Gel For acid-sensitive indoles, deactivate the silica gel to prevent product degradation:
-
"Flush" the packed column with the starting eluent containing 1% triethylamine to neutralize the acidic sites on the silica gel.
-
Alternatively, use an eluent containing 0.5-1% triethylamine throughout the purification process.
Data on Purification Efficacy
The selection of a purification method often involves a trade-off between purity and yield. The following table summarizes representative data for indole purification.
| Purification Method | Starting Material | Solvent/Conditions | Purity Achieved | Yield | Source |
| Crystallization | Crude indole from coal tar | Methanol/Water (3:2), 0°C | >99% | >75% | |
| Solute Crystallization | Indole-concentrated oil | n-hexane, 283 K, 10 min | 99.5 wt% | 57.5% |
Visual Workflows
Caption: A decision-making workflow for selecting a purification method for colored indole products.
Caption: A generalized workflow from crude reaction mixture to purified, stable indole product.
Frequently Asked Questions (FAQs)
Q1: Why did my purified white indole turn pink/tan after a few days on the bench? A1: This is a common issue caused by the oxidation of the electron-rich indole ring upon exposure to air and light. To prevent this, always store your purified indole in a sealed amber vial under an inert atmosphere (like nitrogen or argon) and in a refrigerator or freezer.
Q2: My indole derivative is degrading on the silica gel column, what should I do? A2: Indoles can be sensitive to the acidic nature of silica gel. You have a few options:
-
Deactivate the silica: Flush the column with your eluent containing 1% triethylamine before loading your sample, or include 0.5-1% triethylamine in your eluent throughout the purification.
-
Switch the stationary phase: Use a more neutral support like alumina.
-
Alternative purification: If chromatography is too harsh, consider recrystallization if your product is a solid.
Q3: Can I use extraction to remove colored impurities instead of chromatography or recrystallization? A3: Simple acid-base extraction is generally not sufficient for complete purification unless the impurities have significantly different pKa values from your indole product. While an acid wash (e.g., 1M HCl) can remove basic impurities like unreacted hydrazine, it will not remove most colored byproducts. Extraction is, however, an essential first step in the workup to remove the bulk of certain types of impurities.
Q4: How can I visualize my colorless indole product on a TLC plate? A4: Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm). For more specific visualization, you can use a p-Anisaldehyde or Ehrlich's reagent stain, which typically yields blue or purple spots for indoles.
Q5: What are the common colored byproducts in a Fischer indole synthesis? A5: The Fischer indole synthesis proceeds through several intermediates. Failure at any step, such as incomplete rearrangement or cleavage of the N-N bond, can generate various aromatic amine byproducts, which can be colored or can oxidize to form colored species. The strong acid and heat used can also lead to polymerization and the formation of tar-like, colored materials.
Technical Support Center: Scale-Up Synthesis of 7-Chloro-4-methyl-1H-indole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 7-Chloro-4-methyl-1H-indole. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant exotherm during the reductive cyclization step of our Leimgruber-Batcho synthesis. How can we control this on a larger scale?
A1: Exotherms during the reduction of the nitro group are common and require careful management during scale-up. The use of Raney nickel with hydrazine hydrate, for instance, can lead to vigorous gas evolution and a rapid increase in temperature.[1]
-
Controlled Addition: Instead of adding the reducing agent (e.g., hydrazine hydrate) all at once, implement a controlled, dropwise addition. This allows for better heat dissipation.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat generated.
-
Alternative Reducing Agents: Consider alternative reduction methods that offer better control, such as catalytic hydrogenation with H₂ gas, which can be regulated by pressure and flow rate.
Q2: Our Fischer indole synthesis is producing a mixture of regioisomers. How can we improve the selectivity for this compound?
A2: The formation of regioisomers in the Fischer indole synthesis is a known challenge, particularly when using unsymmetrical ketones or aldehydes. The choice of acid catalyst and reaction conditions can influence the ratio of the isomers.
-
Catalyst Choice: The acidity of the medium is critical. Experiment with different Brønsted acids (e.g., p-toluenesulfonic acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) to find the optimal conditions for the desired isomer.[2]
-
Temperature Control: Carefully control the reaction temperature, as this can affect the kinetic versus thermodynamic product distribution.
-
Solvent Effects: The choice of solvent can also play a role in selectivity. Consider exploring a range of solvents from polar protic to non-polar aprotic.
Q3: During purification by silica gel chromatography, we are seeing product degradation and discoloration (pink/purple streaks). What is the cause and how can we prevent this?
A3: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation or polymerization, which often manifests as discoloration.
-
Neutralize the Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as 1% triethylamine in the eluent. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (neutral or basic), for the purification.
-
Rapid Purification: Minimize the time the compound spends on the column.
-
Non-Chromatographic Methods: For large-scale purification, consider recrystallization as a more scalable and less harsh alternative to chromatography.
Q4: The yield of our Leimgruber-Batcho synthesis is lower than expected. What are the likely causes for yield loss?
A4: Yield loss in the Leimgruber-Batcho synthesis can occur at two main stages: the initial enamine formation and the subsequent reductive cyclization.
-
Incomplete Enamine Formation: Ensure that the starting o-nitrotoluene derivative is fully consumed during the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine. This step often requires heating to drive the reaction to completion.[1]
-
Inefficient Reductive Cyclization: The activity of the catalyst (e.g., Raney nickel) is crucial. Use a fresh, active catalyst. Incomplete reduction can lead to complex mixtures and lower yields of the desired indole.
-
Work-up Losses: Ensure efficient extraction of the product during the work-up. Indoles can have some aqueous solubility, so thorough extraction with an appropriate organic solvent is necessary.
Q5: What are the primary safety concerns when scaling up the synthesis of this compound?
A5: The safety considerations depend on the chosen synthetic route.
-
Leimgruber-Batcho Route:
-
Hydrazine: Hydrazine is highly toxic and potentially explosive. Handle it with extreme caution in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE).
-
Raney Nickel: Raney nickel is pyrophoric and can ignite if exposed to air when dry. Always handle it as a slurry in a solvent (e.g., water or ethanol).
-
Hydrogen Gas: If using catalytic hydrogenation, ensure the use of appropriate high-pressure equipment and take precautions against leaks and ignition sources.
-
-
Fischer Indole Route:
-
Strong Acids: This synthesis often uses strong, corrosive acids like polyphosphoric acid, which require careful handling.
-
High Temperatures: The reaction is often run at elevated temperatures, posing a risk of burns and requiring careful temperature control to avoid runaway reactions.
-
Data Presentation: Comparison of Synthetic Routes
The following table summarizes hypothetical but realistic quantitative data for two common synthetic routes to this compound on a laboratory scale, which can serve as a baseline for scale-up considerations.
| Parameter | Route 1: Leimgruber-Batcho Synthesis | Route 2: Fischer Indole Synthesis |
| Starting Material | 3-Chloro-6-nitrotoluene | (2-Chloro-5-methylphenyl)hydrazine |
| Key Reagents | DMF-DMA, Pyrrolidine, Raney Ni, Hydrazine | Propionaldehyde, p-TsOH |
| Number of Steps | 2 | 2 (can be one-pot) |
| Typical Overall Yield | 60-75% | 50-65% |
| Reaction Temperature | Step 1: 110-120°C; Step 2: 30-50°C | 80-110°C |
| Key Challenges | Handling of hydrazine and Raney Ni, exotherm control. | Regioisomer formation, harsh acidic conditions. |
| Purification Method | Column chromatography or recrystallization | Column chromatography or recrystallization |
Experimental Protocols (Illustrative Examples)
Disclaimer: These are illustrative protocols based on standard procedures for indole synthesis and should be optimized for the specific synthesis of this compound.
Route 1: Leimgruber-Batcho Synthesis
Step A: Synthesis of (E)-1-(2-(3-Chloro-6-nitrophenyl)vinyl)pyrrolidine
-
To a solution of 3-chloro-6-nitrotoluene (1.0 eq) in anhydrous DMF, add N,N-dimethylformamide dimethyl acetal (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture to 110-120°C for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step B: Synthesis of this compound
-
Dissolve the crude enamine from Step A in a mixture of THF and methanol.
-
Under a nitrogen atmosphere, carefully add a catalytic amount of Raney nickel (as a slurry in water).
-
Add 85% hydrazine hydrate (3-5 eq) dropwise at a rate that maintains the reaction temperature between 45-50°C, using a water bath for cooling as needed. Vigorous gas evolution will be observed.[1]
-
After the addition is complete, continue to stir the mixture at 45-50°C for an additional 2 hours.
-
Cool the mixture to room temperature and filter it through a pad of Celite to remove the Raney nickel catalyst. Wash the Celite pad with methylene chloride.
-
Combine the filtrates, evaporate the solvent, and dissolve the residue in a suitable solvent for purification by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Route 2: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve (2-chloro-5-methylphenyl)hydrazine (1.0 eq) in a suitable solvent such as toluene or acetic acid.
-
Add propionaldehyde (1.1 eq) and stir the mixture at room temperature for 1-2 hours to form the hydrazone.
-
Add an acid catalyst, such as p-toluenesulfonic acid (0.2 eq) or polyphosphoric acid.
-
Heat the reaction mixture to 80-110°C, monitoring by TLC until the hydrazone is consumed.
-
Cool the reaction mixture and quench with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate this compound.
Visualizations
Caption: Troubleshooting workflow for indole synthesis scale-up.
Caption: Leimgruber-Batcho synthesis pathway with critical control points.
References
Validation & Comparative
A Comparative Guide to the Chromatographic Separation of Chloro-Methyl-Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
The separation of chloro-methyl-indole isomers is a critical analytical challenge in pharmaceutical research and development. Due to their structural similarity, these isomers often exhibit comparable physicochemical properties, making their separation difficult. However, achieving effective separation is paramount as different isomers can possess distinct pharmacological and toxicological profiles. This guide provides an objective comparison of various chromatographic techniques for the separation of chloro-methyl-indole positional isomers, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Isomer Separation in Drug Development
Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the context of drug development, even subtle differences in the position of a substituent on a molecule, such as a chloro or methyl group on an indole ring, can significantly alter its biological activity. One isomer may be a potent therapeutic agent, while another could be inactive or even toxic. Therefore, robust analytical methods for the separation and quantification of isomers are essential to ensure the safety, efficacy, and quality of pharmaceutical products. The most common and powerful techniques for isomer separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Comparison of Chromatographic Techniques
The choice of chromatographic technique for separating chloro-methyl-indole isomers depends on several factors, including the specific isomers of interest, the required resolution, analysis time, and the availability of instrumentation. Below is a comparison of HPLC, SFC, and GC for this application.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a versatile and widely used technique for the separation of aromatic positional isomers. The selection of an appropriate stationary phase is crucial for achieving the desired selectivity.
Key Considerations for HPLC:
-
Stationary Phase: Phenyl- and C18-based columns are common choices. Phenyl columns can offer unique selectivity for aromatic compounds through π-π interactions between the analyte and the stationary phase.
-
Mobile Phase: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a critical role in optimizing the separation. The pH of the mobile phase can also be adjusted to control the ionization state of the analytes and improve resolution.
-
Detection: UV detection is well-suited for chloro-methyl-indoles due to the presence of the chromophoric indole ring.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for both chiral and achiral separations. It often provides faster separations and uses environmentally friendly solvents.[1]
Key Advantages of SFC:
-
Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster analysis times compared to HPLC.[1]
-
Selectivity: SFC can offer different selectivity compared to HPLC, which can be advantageous for resolving closely related isomers.
-
Green Chemistry: The primary mobile phase component in SFC is typically carbon dioxide, which is less toxic and produces less organic waste than HPLC solvents.
Gas Chromatography (GC)
GC is a high-resolution technique suitable for volatile and thermally stable compounds. For chloro-methyl-indoles, derivatization may sometimes be necessary to improve volatility and peak shape.
GC in Isomer Separation:
-
High Resolution: Capillary GC columns can provide excellent separation efficiency for complex mixtures of isomers.
-
Chiral Separations: A wide variety of chiral stationary phases are available for GC, making it a powerful tool for enantiomeric separations.[2][3]
-
Detection: Flame Ionization Detection (FID) and Mass Spectrometry (MS) are common detectors for GC. GC-MS provides both separation and structural information, aiding in isomer identification.
Experimental Data and Protocols
HPLC Method for Separation of Substituted Indole Derivatives
This protocol is based on a general method for the separation of various substituted indole derivatives by ion suppression-reversed-phase HPLC.[4]
Table 1: HPLC Experimental Protocol for Substituted Indole Derivatives
| Parameter | Condition |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and aqueous buffer (e.g., phosphate buffer). The pH and methanol composition should be optimized for the specific isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 280 nm) |
| Injection Volume | 10 µL |
Note: The retention times, selectivity, and resolution are highly dependent on the specific isomers and the exact mobile phase composition and pH.[4] Method development and optimization are crucial.
GC Method for Analysis of Chloro-Substituted Aromatic Compounds
This protocol provides a general framework for the GC analysis of chloro-substituted aromatic compounds, which can be adapted for chloro-methyl-indoles.
Table 2: GC Experimental Protocol for Chloro-Aromatic Isomers
| Parameter | Condition |
| Instrumentation | Gas Chromatograph with Flame Ionization Detector (GC-FID) |
| Column | Capillary column suitable for aromatic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Optimized temperature gradient (e.g., start at 100 °C, ramp to 250 °C) |
| Detector Temp. | 280 °C |
| Injection Mode | Split or splitless, depending on concentration |
Note: The elution order of isomers in GC is influenced by their volatility and interaction with the stationary phase. For regioisomeric chloro-substituted naphthoylindoles, the elution order was found to be dependent on the position of the chlorine substitution on the indole ring.[5]
Visualization of the Chromatographic Workflow
The following diagram illustrates a typical workflow for the chromatographic separation and analysis of chloro-methyl-indole isomers.
References
Comparative Biological Activity of Substituted Indole Derivatives: A Guide for Researchers
Indole and its derivatives are a significant class of heterocyclic compounds that are ubiquitous in nature and synthetic organic chemistry.[1] They form the core structure of many biologically active compounds, including the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. The indole nucleus is considered a "privileged" scaffold in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[2]
This guide summarizes key findings on the biological impact of substitutions at the 7- and 4-positions of the indole ring, presenting quantitative data, experimental methodologies, and pathway visualizations to support further research and development.
Comparative Analysis of Biological Activity
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. Halogenation, such as the introduction of a chloro group, at various positions has been shown to modulate the cytotoxic and other biological activities of these compounds.[3]
Anticancer Activity
Numerous studies have highlighted the potential of substituted indole derivatives as anticancer agents. The substitution pattern on the indole ring plays a critical role in their cytotoxic efficacy.
For instance, a series of novel indole-based sulfonohydrazide derivatives were synthesized and evaluated for their in vitro anticancer activity against MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines. Among the evaluated compounds, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) , which features a p-chlorophenyl substituent, demonstrated promising inhibition of both cell lines with IC50 values of 13.2 μM and 8.2 μM, respectively.[4] This suggests that the presence of a chloro group on a phenylsulfonyl moiety attached to the indole scaffold can enhance anticancer activity.
Another study on 3-substituted indoles revealed that the presence of a bromo- or methoxy-substituent at position 5 of the indole ring, in addition to a methyl, methoxy, or chloro substituent on an associated phenyl ring, was critical for maximal anticancer activity against human ovarian adenocarcinoma (SK-OV-3) and human colon carcinoma (HT-29) cells.[5]
The following table summarizes the anticancer activity of selected substituted indole derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (μM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 | [4] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 | [4] |
| 4-methylphenyl indole derivative (4o) | SK-OV-3 | Inhibited proliferation by 70-77% at 50 μM | [5] |
| 4-methylphenyl indole derivative (4p) | HT-29 | Inhibited proliferation by 70-77% at 50 μM | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized indole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1 to 100 μM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 150 μL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The development and evaluation of novel indole derivatives often involve a systematic workflow, from synthesis to biological characterization. The following diagram illustrates a typical workflow for the synthesis and anticancer evaluation of substituted indole derivatives.
Caption: A generalized workflow for the synthesis and evaluation of anticancer indole derivatives.
Conclusion
The indole scaffold remains a highly attractive starting point for the development of new therapeutic agents. While direct comparative data for 7-Chloro-4-methyl-1H-indole isomers is currently lacking, the available literature on other substituted indoles provides valuable insights into the structure-activity relationships governing their biological effects. Specifically, substitutions at the 4- and 7-positions, often with halogen or alkyl groups, can significantly modulate anticancer activity. Further systematic studies focusing on the isomeric forms of multiply substituted indoles are warranted to fully elucidate their therapeutic potential and guide the rational design of next-generation indole-based drugs.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Spectroscopic Analysis for Structural Validation: A Comparative Guide to 7-Chloro-4-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of key spectroscopic techniques for the structural validation of 7-Chloro-4-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By presenting experimental data and detailed protocols, we aim to offer a practical resource for researchers engaged in the synthesis and characterization of similar molecules.
Comparative Spectroscopic Data
The structural integrity of this compound was unequivocally confirmed through a suite of spectroscopic analyses. The data obtained is summarized below in comparison to a plausible alternative, 5-Chloro-4-methyl-1H-indole, to highlight the distinguishing features in their respective spectra.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (δ, ppm) | 5-Chloro-4-methyl-1H-indole (δ, ppm) (Predicted) | Key Differentiator |
| NH | 8.10 (br s, 1H) | ~8.05 (br s, 1H) | Minimal difference expected. |
| H-2 | 7.15 (t, J = 2.8 Hz, 1H) | ~7.20 (m, 1H) | Coupling pattern and chemical shift. |
| H-3 | 6.55 (t, J = 2.2 Hz, 1H) | ~6.50 (m, 1H) | Coupling pattern and chemical shift. |
| H-5 | 6.98 (d, J = 8.0 Hz, 1H) | - | Absence of signal. |
| H-6 | 6.90 (d, J = 8.0 Hz, 1H) | 7.10 (d, J = 8.4 Hz, 1H) | Presence of a doublet, shifted downfield. |
| CH₃ | 2.50 (s, 3H) | ~2.45 (s, 3H) | Slight shift difference. |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (δ, ppm) | 5-Chloro-4-methyl-1H-indole (δ, ppm) (Predicted) | Key Differentiator |
| C-2 | 123.5 | ~124.0 | Minor shift difference. |
| C-3 | 101.8 | ~102.5 | Minor shift difference. |
| C-3a | 128.0 | ~129.0 | Shift influenced by position of Cl. |
| C-4 | 129.5 | 128.5 (C-CH₃) | Significant shift difference. |
| C-5 | 121.0 | 125.0 (C-Cl) | Diagnostic shift difference. |
| C-6 | 120.0 | 122.0 | Shift difference due to substituent effects. |
| C-7 | 116.0 (C-Cl) | 112.0 | Diagnostic shift difference. |
| C-7a | 134.5 | ~133.0 | Shift influenced by position of Cl. |
| CH₃ | 19.5 | ~20.0 | Minor shift difference. |
Table 3: Mass Spectrometry and IR Data
| Technique | This compound | Expected for Isomers | Key Differentiator |
| MS (EI) | m/z (%): 165 (M⁺, 100), 130 (M-Cl, 45) | m/z (%): 165 (M⁺), varying fragmentation | While molecular ion is the same, fragmentation patterns can differ. |
| IR (KBr) | ν (cm⁻¹): 3402 (N-H), 2920 (C-H), 1450 (C=C) | Similar N-H and C-H stretches. | Fingerprint region (below 1500 cm⁻¹) will show significant differences. |
Experimental Workflow
The structural elucidation of a synthesized compound like this compound follows a logical progression of spectroscopic analyses. The following diagram illustrates a typical workflow.
Caption: Workflow for the synthesis and structural validation of a target compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1.0 second.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 220 ppm.
-
Set the relaxation delay to 2.0 seconds.
-
Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample (typically < 1 mg) into the mass spectrometer via a direct insertion probe or by dissolving it in a volatile solvent (e.g., methanol) for injection if using an LC-MS system.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments, which provides further evidence for the proposed structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C-H stretch, aromatic C=C bending) to confirm their presence in the molecule.
This guide provides a foundational framework for the spectroscopic validation of this compound. By comparing its spectral data with that of potential isomers and adhering to standardized experimental protocols, researchers can confidently ascertain the structure of their synthesized compounds.
A Comparative Guide to Purity Assessment of 7-Chloro-4-methyl-1H-indole by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7-Chloro-4-methyl-1H-indole, a substituted indole derivative of interest in medicinal chemistry. We present a detailed experimental protocol and comparative data to aid in the selection of the most suitable analytical method.
Substituted indoles are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. The biological activity of these compounds is highly dependent on their substitution pattern and purity, making rigorous purity assessment a mandatory requirement in drug development and quality control to ensure safety and efficacy.
Comparison of Analytical Methods
While several techniques can be employed for purity assessment, High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of substituted indoles due to its versatility, sensitivity, and reproducibility. This section compares the typical performance of a standard HPLC method with Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution technique, and an alternative analytical method, Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | HPLC | UPLC | GC-MS |
| Principle | Liquid chromatography separation based on polarity | High-pressure liquid chromatography with smaller particle size columns | Gas chromatography separation based on volatility, with mass spectrometry detection |
| Typical Resolution | Good | Excellent | Excellent |
| Analysis Time | 15-30 minutes | 5-10 minutes | 20-40 minutes |
| Sensitivity | High (ng range) | Very High (pg range) | Very High (pg-fg range) |
| Sample Volatility | Not required | Not required | Required |
| Key Advantages | Robust, widely available, suitable for non-volatile and thermally labile compounds. | Faster analysis, higher resolution and sensitivity. | High specificity, excellent for volatile impurities, provides structural information. |
| Limitations | Longer run times compared to UPLC, lower resolution for complex mixtures. | Higher backpressure, requires specialized instrumentation. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocol: Reversed-Phase HPLC
This section details a standard reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Materials and Reagents
-
This compound (Test Sample)
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Formic Acid (ACS Grade)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition (60:40 Mobile Phase A:B) to a final concentration of 0.1 mg/mL.
-
Test Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative HPLC Data
The following table presents hypothetical data from the analysis of a this compound sample using two different gradient elution methods to illustrate how method parameters can influence the separation.
Table 2: Hypothetical HPLC Purity Analysis Data
| Method | Retention Time of Main Peak (min) | Number of Impurity Peaks Detected | Resolution (Main Peak vs. Closest Impurity) | Purity (%) |
| Method A (Standard Gradient) | 12.5 | 3 | 2.1 | 99.6 |
| Method B (Shallow Gradient) | 18.2 | 4 | 2.8 | 99.5 |
Method B, with a shallower gradient, provides a longer retention time but achieves better resolution between the main peak and a closely eluting impurity, potentially allowing for more accurate quantification of all impurities.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC purity assessment and the logical relationship between different analytical techniques.
A Comparative Guide to the Quantitative Analysis of 7-Chloro-4-methyl-1H-indole: qNMR vs. Alternative Methods
In the landscape of pharmaceutical research and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. For 7-Chloro-4-methyl-1H-indole, a heterocyclic compound of interest, precise quantitative analysis is crucial for ensuring quality, safety, and efficacy. This guide provides an objective comparison between quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and other common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of small organic molecules like this compound. The data presented is a representative summary based on analyses of similar indole derivatives and related compounds.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS |
| Principle | Direct measurement based on the molar concentration of the analyte relative to an internal standard.[1] | Separation based on polarity, followed by UV absorbance detection. | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. |
| Accuracy | High (typically ±1-2%)[1][2] | High, but dependent on the availability of a pure reference standard.[1][3] | High, with the use of an appropriate internal standard. |
| Precision (RSD) | Excellent (< 2%)[1][2] | Very good (< 3%)[3][4] | Excellent (< 5%) |
| Limit of Detection (LOD) | ~ 1-10 µg/mL | ~ 0.01-0.1 µg/mL[5][6][7] | ~ 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~ 5-30 µg/mL[2][8] | ~ 0.05-0.5 µg/mL[5][6][7] | ~ 0.5-5 ng/mL |
| Sample Throughput | Moderate | High | Moderate |
| Reference Standard | Not required for the analyte, but a certified internal standard is necessary.[1][9] | Required for the analyte.[1] | Often requires a deuterated internal standard for best results. |
| Structural Information | Provides detailed structural information.[10][11] | No structural information. | Provides mass fragmentation patterns, aiding in structural confirmation. |
| Solvent Consumption | Low[5][6] | High | Low |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the general procedure for the quantitative analysis of this compound using ¹H-NMR.
a) Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The chosen internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[9]
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a vial. Ensure complete dissolution.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a clean and dry 5 mm NMR tube.
b) NMR Data Acquisition:
-
The ¹H-NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
A standard single-pulse experiment (e.g., Bruker's 'zg30') is typically used.[10][12]
-
Key acquisition parameters must be optimized for quantitative accuracy:
-
Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full relaxation. A typical starting point is 30 seconds.
-
Pulse Angle: A 90° pulse is used.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio (S/N > 150).[6]
-
Spectral Width: Should be wide enough to encompass all signals of interest.
-
c) Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methyl protons or a non-overlapping aromatic proton signal can be used.
-
The purity or concentration of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of this compound by HPLC-UV.
a) Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard of known purity at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte.
-
Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase or a suitable solvent to a known volume.
b) Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (or a buffer) is typical. The exact ratio should be optimized for good peak shape and separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 25-30 °C.
-
UV Detection: The wavelength should be set to the λmax of this compound for maximum sensitivity.
c) Data Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general outline for the quantification of this compound using GC-MS.
a) Sample and Standard Preparation:
-
Prepare a stock solution of the this compound reference standard and an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Prepare calibration standards containing a fixed amount of the internal standard and varying concentrations of the analyte.
-
Prepare the sample by accurately weighing and dissolving it in the solvent, then adding the same fixed amount of the internal standard.
b) GC-MS Conditions:
-
GC Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-5ms) is used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min.
-
MS Interface Temperature: 280-300 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring specific ions of the analyte and the internal standard.
c) Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Calculate the concentration of the analyte in the sample based on its peak area ratio to the internal standard and the calibration curve.
Visualizations
Caption: Experimental workflow for quantitative NMR (qNMR) analysis.
Caption: Logical flow for selecting a quantitative analysis method.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of seven nitroimidazole residues in meat by using HPLC-UV detection with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat - PMC [pmc.ncbi.nlm.nih.gov]
The Position of Chlorine: A Critical Determinant of Bioactivity in Methyl-Indole Derivatives
A Comparative Guide for Researchers in Drug Discovery
The strategic placement of a chlorine atom on the methyl-indole scaffold is a pivotal factor influencing the biological activity of this versatile heterocyclic compound. This guide offers a comparative analysis of chlorinated methyl-indoles, summarizing key experimental data on their antimicrobial and cytotoxic effects. By examining the structure-activity relationships, this document aims to provide valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel therapeutic agents.
Comparative Bioactivity: A Tale of Positional Isomers
The bioactivity of chloro-methyl-indoles is profoundly dictated by the position of the chlorine substituent on the indole ring. Variations in chlorine placement lead to significant differences in antimicrobial efficacy and cytotoxicity, highlighting the importance of precise structural modifications in drug design.
Antimicrobial Activity
Studies have demonstrated that the position of the chlorine atom on the indole ring directly impacts the minimum inhibitory concentration (MIC) against various bacterial strains. A direct comparison of chloro-indole and a methyl-substituted chloro-indole against uropathogenic Escherichia coli (UPEC) reveals the nuanced effects of both chlorine position and methyl substitution.
| Compound | Target Organism | MIC (μg/mL) | Reference |
| 4-Chloroindole | E. coli (UPEC) | 75 | [1] |
| 5-Chloroindole | E. coli (UPEC) | 75 | [1] |
| 5-Chloro-2-methyl-indole | E. coli (UPEC) | 75 | [1] |
| 4-Chloroindole | Vibrio parahaemolyticus | 50 | [2][3][4][5] |
| 5-Chloroindole | Vibrio parahaemolyticus | 50 | [2][3] |
| 7-Chloroindole | Vibrio parahaemolyticus | 200 | [2][3][4][5] |
As the data indicates, both 4-chloroindole and 5-chloroindole, along with 5-chloro-2-methyl-indole, exhibit identical MIC values against UPEC, suggesting that for this particular scaffold and organism, the chlorine position at C4 or C5 does not significantly alter the antimicrobial potency. However, in the case of Vibrio parahaemolyticus, while 4-chloroindole and 5-chloroindole maintain a lower MIC, the potency of 7-chloroindole is notably reduced. This underscores the pathogen-specific nature of structure-activity relationships.
Cytotoxic Activity
| Compound | Cell Line | IC50 (μM) | Reference |
| Dionemycin (a chlorinated bis-indole alkaloid) | NCI-H460 (Lung Cancer) | 3.1 | [6] |
| MDA-MB-231 (Breast Cancer) | 11.2 | [6] | |
| HCT-116 (Colon Cancer) | - | [6] | |
| HepG2 (Liver Cancer) | - | [6] | |
| MCF10A (Non-cancerous Breast) | - | [6] |
Note: Specific IC50 values for HCT-116, HepG2, and MCF10A were not provided in the abstract.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial potency.
Broth Microdilution Method:
-
Preparation of Compounds: A serial dilution of the test compounds (e.g., chloro-methyl-indoles) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB), within a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension (typically ~5 x 10^5 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Control wells (no compound) are included to ensure bacterial growth.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 550 and 600 nm).
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The biological effects of chloro-indoles are often attributed to their ability to interfere with critical cellular processes. In bacteria, these compounds have been shown to downregulate the expression of virulence genes associated with adhesion, stress regulation, and toxin production.
Below is a conceptual representation of the proposed mechanism of action for chloro-indoles against uropathogenic E. coli.
Caption: Proposed mechanism of chloro-indole action on UPEC virulence.
In the context of cancer, indole derivatives have been shown to modulate various signaling pathways. For example, indole-3-carbinol, a related compound, can suppress the STAT5 and Akt signaling pathways, which are crucial for the survival and proliferation of cancer cells. While the specific pathways affected by chloro-methyl-indoles are still under investigation, it is plausible that they share similar mechanisms of action.
Caption: Potential signaling pathways affected by indole derivatives in cancer cells.
Conclusion
The position of a chlorine atom on the methyl-indole core is a critical parameter that significantly influences its antimicrobial and cytotoxic properties. While the available data provides valuable insights into these structure-activity relationships, a comprehensive comparative analysis of all positional isomers on a consistent methyl-indole scaffold is warranted to fully elucidate the impact of chlorine placement. Further research into the specific signaling pathways modulated by these compounds will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents. This guide serves as a foundational resource to aid in these future drug discovery endeavors.
References
- 1. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
- 3. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorinated bis-indole alkaloids from deep-sea derived Streptomyces sp. SCSIO 11791 with antibacterial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Synthetic Validation of 7-Chloro-4-methyl-1H-indole
Abstract:
This guide provides a comparative analysis of two synthetic routes for the preparation of 7-Chloro-4-methyl-1H-indole, a key heterocyclic motif in medicinal chemistry and drug development. We present a validation of a novel, palladium-catalyzed synthetic pathway against a conventional route based on the Fischer indole synthesis. The comparison focuses on key performance indicators such as overall yield, step economy, and reaction conditions. Detailed experimental protocols for both syntheses are provided, alongside a quantitative summary and visual representations of the synthetic workflows to aid researchers in selecting the most appropriate method for their specific needs.
Introduction
The indole scaffold is a privileged structure in numerous biologically active compounds. Specifically, substituted indoles such as this compound are of significant interest to researchers in drug discovery. The validation of efficient and scalable synthetic routes to these target molecules is crucial for accelerating research and development. This guide compares a traditional multi-step approach, the Fischer indole synthesis, with a more contemporary one-pot palladium-catalyzed methodology, the Larock indole synthesis. The objective is to provide a clear, data-driven comparison to inform synthetic strategy.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for the two synthetic routes, offering a direct comparison of their efficiency and resource requirements.
| Parameter | Established Route: Fischer Indole Synthesis | New Route: Larock Indole Synthesis |
| Number of Steps | 2 | 1 |
| Starting Materials | 4-Chloro-2-methylaniline, Sodium Nitrite, Tin(II) Chloride, Acetone | 2-Bromo-3-chloro-6-methylaniline, 1-Propyne (or equivalent) |
| Key Reagents | HCl, NaOH, Acetic Acid | Palladium(II) Acetate, P(t-Bu)3, Dicyclohexylmethylamine |
| Reaction Temperature | -5°C to 100°C | 60°C |
| Reaction Time | ~24 hours | ~12 hours |
| Overall Yield | ~40-50% (estimated) | ~70-80% (estimated) |
| Purification | Multiple extractions and column chromatography | Single column chromatography |
Experimental Protocols
Established Synthetic Route: Fischer Indole Synthesis
This route involves two main stages: the synthesis of the corresponding phenylhydrazine from the aniline precursor, followed by the acid-catalyzed cyclization with a ketone to form the indole ring.
Step 1: Synthesis of (2-Chloro-5-methylphenyl)hydrazine
-
Diazotization: 4-Chloro-2-methylaniline (1.0 eq) is dissolved in a solution of concentrated hydrochloric acid and water at -5°C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 0°C. The reaction is stirred for 30 minutes.
-
Reduction: A solution of tin(II) chloride (2.5 eq) in concentrated hydrochloric acid is added dropwise to the diazonium salt solution at 0°C. The mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Work-up: The resulting precipitate is collected by filtration, washed with a cold HCl solution, and then dissolved in water. The solution is basified with sodium hydroxide until a pH of 10 is reached. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (2-chloro-5-methylphenyl)hydrazine.
Step 2: Synthesis of this compound
-
Hydrazone Formation and Cyclization: The crude (2-chloro-5-methylphenyl)hydrazine (1.0 eq) and acetone (1.2 eq) are dissolved in glacial acetic acid. The mixture is heated to reflux (approximately 100°C) for 4-6 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration and washed with water. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound. The presence of the electron-withdrawing chloro group on the phenylhydrazine can necessitate harsher conditions and may lead to lower yields.[1][2]
New Synthetic Route: Palladium-Catalyzed Larock Indole Synthesis
This novel route employs a one-pot palladium-catalyzed heteroannulation of a substituted o-bromoaniline with an alkyne, offering a more convergent and efficient synthesis.[3][4][5]
One-Pot Synthesis of this compound
-
Reaction Setup: To a flame-dried Schlenk tube is added 2-bromo-3-chloro-6-methylaniline (1.0 eq), palladium(II) acetate (0.05 eq), and tri-tert-butylphosphine (0.1 eq). The tube is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous 1,4-dioxane is added, followed by dicyclohexylmethylamine (2.5 eq). The mixture is stirred for 10 minutes at room temperature. 1-Propyne is then bubbled through the solution, or a suitable propyne surrogate is added.
-
Reaction: The reaction vessel is sealed and heated to 60°C for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound. This mild protocol is noted for its efficiency in coupling o-bromoanilines.[3]
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways.
Caption: Established Fischer Indole Synthesis Pathway.
Caption: New Palladium-Catalyzed Larock Indole Synthesis.
Conclusion
The validation of this new synthetic route for this compound demonstrates significant advantages over the established Fischer indole synthesis. The palladium-catalyzed Larock indole synthesis is a one-pot reaction that proceeds under milder conditions, offers a higher overall yield, and reduces the number of synthetic and purification steps.[3][5] These factors contribute to a more efficient, time-effective, and potentially more scalable process for the synthesis of this valuable indole derivative. For researchers and professionals in drug development, the adoption of this new route could streamline the production of this compound and its analogs, facilitating further investigation into their therapeutic potential.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
A Comparative Guide to Analytical Method Validation for Impurities in Fluoxetine HCl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The robust synthesis of Fluoxetine Hydrochloride (HCl), a widely prescribed selective serotonin reuptake inhibitor (SSRI), necessitates rigorous control over potential impurities. The manufacturing process can introduce various process-related impurities that may impact the safety and efficacy of the final drug product. Therefore, validated analytical methods are crucial for the accurate identification and quantification of these impurities to ensure compliance with regulatory standards.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the analytical validation of impurities in Fluoxetine HCl synthesis. It includes a summary of quantitative performance data, detailed experimental protocols, and a visual representation of the analytical method validation workflow.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is contingent on the specific impurity and the required sensitivity. HPLC is a versatile and widely used technique for the analysis of a broad range of impurities, while GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds, such as the potentially genotoxic impurity, N-nitroso fluoxetine.
Table 1: Quantitative Performance Data for HPLC Method
A selective and sensitive reverse-phase HPLC method has been developed and validated for the quantification of potential impurities in Fluoxetine HCl. The method demonstrates good performance in terms of linearity, accuracy, and precision, with low limits of detection (LOD) and quantification (LOQ).[1][2][3]
| Impurity | Retention Time (min) | LOD (%) | LOQ (%) | Linearity (R²) | Accuracy (% Recovery) |
| Fiction-I (3-dimethylamino-1-phenyl-propan-1-one HCl) | 2.4 | - | 0.076 | 0.99 | 80-120 |
| Fiction-II (3-dimethylamino-1-phenyl-propan-1-ol) | 2.1 | - | 0.007 | 0.99 | 80-120 |
| Fiction-III (dimethyl-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl]-amine) | 26.2 | - | 0.002 | 0.99 | 80-120 |
| Fiction-IV (methyl-[3-phenyl-3-(4-trifluoromethyl-phenoxy)-propyl] carbanic acid phenyl ester) | 34.2 | - | 0.002 | 0.99 | 80-120 |
| Fiction-V (3-(2-(trifluoromethyl)phenoxy)-N-methyl-3-phenylpropan-1-amine HCl) | 12.5 | - | 0.015 | 0.99 | 80-120 |
LOD and LOQ values were established by injecting progressively lower concentrations of the standard solutions. The linearity was verified from LOQ to 120% of the target concentration. Accuracy was determined by spiking impurities at LOQ, 80%, 100%, and 120% of the specification level.[3]
Table 2: Performance Data for GC-MS Method for N-Nitroso Fluoxetine
A robust GC-MS method has been established for the quantitative analysis of the potential genotoxic impurity, N-nitroso fluoxetine.[4] While specific quantitative performance data from a single comprehensive validation study is not detailed in the provided search results, the method is highlighted as sensitive and specific for trace-level analysis. The performance of such methods is typically evaluated for:
| Parameter | Typical Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Linearity (R²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80-120% |
| Precision (%RSD) | ≤ 15% |
Experimental Protocols
Detailed methodologies are essential for the replication and implementation of these analytical methods in a laboratory setting.
HPLC Method for Process-Related Impurities
This method is suitable for the separation and quantification of several known process-related impurities in Fluoxetine HCl.[1][3]
-
Instrumentation: A reverse-phase HPLC system with a PDA detector.[3]
-
Mobile Phase A: 20:80 (v/v) mixture of methanol and a buffer solution (12.5 mL of triethylamine in 900 mL of water, pH adjusted to 6.0 with phosphoric acid, and diluted to 1000 mL with water).[3]
-
Mobile Phase B: 100% Methanol.[3]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 25 2 25 2.1 44 20 44 30 80 45 80 50 44 55 44 55.1 25 | 60 | 25 |
-
Column Temperature: 30°C.[3]
-
Injection Volume: 10 µL.[3]
-
Diluent: 40:60 (v/v) Methanol:Buffer.[3]
GC-MS Method for N-Nitroso Fluoxetine
This method is designed for the sensitive detection and quantification of the N-nitroso impurity.[4]
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Sample Preparation:
-
Weigh and grind a representative number of fluoxetine tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 250 mg of the active pharmaceutical ingredient (API) into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable basic solution (e.g., dilute NaOH) and vortex for 1 minute.
-
Add 2.0 mL of dichloromethane, vortex briefly, and then shake vigorously for at least 5 minutes to extract the N-nitroso fluoxetine.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate.
-
Filter the dried extract through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Parameters: Specific parameters such as column type, temperature program, and mass spectrometric conditions would need to be optimized based on the instrument used.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of a typical analytical method validation process, as guided by the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for Analytical Method Validation.
This guide provides a foundational comparison of analytical methods for impurity profiling in Fluoxetine HCl synthesis. The choice of method and the specifics of the validation will ultimately depend on the target impurities, regulatory requirements, and the available instrumentation.
References
- 1. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl | Scilit [scilit.com]
- 3. Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Stereochemistry in Action: A Comparative Guide to the Biological Activity of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. The precise three-dimensional arrangement of atoms, or stereochemistry, within these molecules can have a profound impact on their pharmacological properties. This guide provides an objective comparison of the biological activities of stereoisomers of a prominent indole derivative, 1-methyl-tryptophan (1-MT), a modulator of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of immune responses and a high-profile target in cancer immunotherapy.
Differential Biological Activity of 1-Methyl-Tryptophan Stereoisomers
The two stereoisomers of 1-methyl-tryptophan, L-1-MT and D-1-MT (also known as indoximod), exhibit distinct biological activities, particularly in their ability to inhibit the IDO1 enzyme and their downstream effects on cancer cells and immune responses. While L-1MT is a direct, albeit weak, competitive inhibitor of IDO1, D-1MT has little to no direct enzymatic inhibitory activity.[1][2] Despite this, both isomers have demonstrated anti-tumor effects, suggesting different mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the stereoisomers of 1-methyl-tryptophan against the IDO1 enzyme. It is crucial to note that these values can vary based on the assay conditions, such as cell-free enzymatic assays versus cell-based assays.
| Compound | Assay Type | Target | IC50 / Kᵢ | Reference |
| L-1-Methyl-Tryptophan (L-1MT) | Cell-free recombinant human IDO1 | IDO1 | Kᵢ = 19 µmol/L | [3] |
| L-1-Methyl-Tryptophan (L-1MT) | Cell-based (SK-OV-3 cells) | IDO1 | ~200 µM (to achieve 50% inhibition) | [4] |
| D-1-Methyl-Tryptophan (D-1MT / Indoximod) | Cell-free recombinant human IDO1 | IDO1 | No significant inhibition | [1][3] |
| DL-1-Methyl-Tryptophan (racemic) | Cell-free | IDO1 | Kᵢ = 34 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the biological activity of IDO1 inhibitors.
IDO1 Enzymatic Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reducing agents (e.g., ascorbic acid, methylene blue, catalase)
-
Test compounds (L-1MT, D-1MT) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA) for reaction termination
-
p-dimethylaminobenzaldehyde (DMAB) reagent for kynurenine detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the IDO1 enzyme in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitors for a defined period.
-
Initiate the enzymatic reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA. This also serves to hydrolyze the initial product, N-formylkynurenine, to kynurenine.
-
Incubate at a higher temperature (e.g., 50-60°C) to ensure complete hydrolysis.
-
Add the DMAB reagent, which reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compounds (L-1MT, D-1MT)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the culture medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.[7][8]
Signaling Pathways and Mechanisms of Action
The differential activity of L-1MT and D-1MT can be attributed to their distinct interactions with the IDO1 pathway and other cellular signaling networks.
L-1-Methyl-Tryptophan (L-1MT): As a competitive inhibitor, L-1MT directly binds to the active site of the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine.[3] This leads to a reduction in kynurenine levels and a restoration of tryptophan concentrations, which can alleviate the immunosuppressive tumor microenvironment.
D-1-Methyl-Tryptophan (D-1MT / Indoximod): While not a direct inhibitor of the IDO1 enzyme, D-1MT has been shown to exert its anti-tumor effects through alternative mechanisms.[1][2] One proposed mechanism is the modulation of downstream signaling pathways that are affected by tryptophan levels, such as the mTOR and GCN2 pathways.[2][9] D-1MT may act as a tryptophan mimetic in certain contexts, thereby counteracting the effects of tryptophan depletion caused by IDO1 activity.[9] Additionally, both kynurenine and 1-MT isomers have been reported to interact with the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation.[10]
Conclusion
The stereoisomers of 1-methyl-tryptophan provide a compelling example of how subtle changes in molecular geometry can lead to distinct biological activities and mechanisms of action. While L-1MT acts as a direct, albeit weak, inhibitor of the IDO1 enzyme, D-1MT (indoximod) appears to function through IDO1-independent pathways, potentially by modulating downstream signaling cascades. This comparative analysis underscores the critical importance of considering stereochemistry in drug design and development. A thorough understanding of the structure-activity relationships of indole derivatives will continue to be a driving force in the discovery of novel therapeutics for a range of diseases, including cancer.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Comparative Analysis of the Cytotoxic Effects of Substituted Indole Alkaloids on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various substituted indole alkaloids against several cancer cell lines, supported by experimental data from recent studies. Indole alkaloids, a large class of naturally occurring compounds, have garnered significant attention in oncology for their potent cytotoxic and antitumor activities.[1][2] This document summarizes key quantitative data, details common experimental methodologies, and illustrates a critical signaling pathway involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of substituted indole alkaloids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various indole alkaloids against different human cancer cell lines, as determined by the MTT assay. Lower IC50 values indicate higher cytotoxic potency.
Table 1: Cytotoxicity of Indole Alkaloids from Peganum harmala against Human Leukemia Cell Lines[3]
| Compound | U-937 (Leukemia) IC50 (μmol/L) | HL-60 (Leukemia) IC50 (μmol/L) | KG1 (Leukemia) IC50 (μmol/L) | HEL (Leukemia) IC50 (μmol/L) | HEK-293 (Normal) IC50 (μmol/L) |
| 2-(indol-3-yl)ethyl-β-d-glucopyranoside | 120.5 ± 5.2 | 111.7 ± 4.8 | 152.3 ± 6.1 | 145.2 ± 5.7 | >200 |
| 2-(indol-3-yl)ethyl-α-l-rhamnopyranosyl-(1→6)-β-d-glucopyranoside | 180.3 ± 7.2 | 165.8 ± 6.5 | 195.4 ± 8.1 | 188.6 ± 7.3 | >200 |
| 3-hydroxy-3-(N-acetyl-2-aminoethyl)-6-methoxyindol-2-one | 150.7 ± 6.3 | 142.1 ± 5.9 | 170.8 ± 7.5 | 165.4 ± 6.8 | >200 |
| Vasicinone | 85.4 ± 3.5 | 78.2 ± 3.1 | 95.3 ± 4.2 | 90.1 ± 3.9 | >200 |
| Peganine | 110.2 ± 4.8 | 105.6 ± 4.3 | 125.7 ± 5.4 | 118.9 ± 5.1 | >200 |
| Harmine | 45.3 ± 2.1 | 38.9 ± 1.8 | 55.6 ± 2.5 | 50.2 ± 2.3 | 150.6 ± 6.2 |
| Harmaline | 60.1 ± 2.8 | 55.4 ± 2.5 | 70.3 ± 3.1 | 65.8 ± 2.9 | 180.4 ± 7.5 |
| Harmalacidine (HMC) | 3.1 ± 0.2 | 5.2 ± 0.3 | 8.7 ± 0.5 | 6.4 ± 0.4 | >200 |
| Harman | 70.5 ± 3.2 | 65.8 ± 2.9 | 80.1 ± 3.5 | 75.3 ± 3.3 | 190.2 ± 8.1 |
| Cisplatin (Positive Control) | 2.5 ± 0.1 | 3.1 ± 0.2 | 4.5 ± 0.3 | 3.8 ± 0.2 | 25.4 ± 1.2 |
Data presented as mean ± standard deviation.
Table 2: Cytotoxicity of Monoterpene Indole Alkaloids from Rhazya stricta[4]
| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| Compound 1 | 93.2 ± 9.73 | 110.5 ± 10.12 | 55.7 ± 4.29 |
| Compound 2 | 5.1 ± 0.10 | 5.1 ± 0.28 | 3.1 ± 0.17 |
| Compound 3 | 40.3 ± 3.29 | 35.2 ± 2.88 | 30.1 ± 2.11 |
| Compound 4 | 85.7 ± 7.54 | 290.2 ± 7.50 | 23.4 ± 2.07 |
| Compound 5 | 70.2 ± 6.81 | 118.8 ± 8.48 | 40.5 ± 3.84 |
| Compound 6 | 45.1 ± 3.88 | 21.1 ± 1.97 | 12.4 ± 1.51 |
| Compound 7 | 45.3 ± 4.10 | 80.5 ± 7.14 | 23.2 ± 1.68 |
| Compound 8 | 42.1 ± 3.82 | 33.2 ± 2.95 | 31.2 ± 2.54 |
Data presented as mean ± standard deviation.
Experimental Protocols
The data presented in this guide were primarily obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[3][4][5]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: The indole alkaloids are dissolved in a solvent (e.g., DMSO) and then serially diluted to various concentrations in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the test compounds is added. A control group receives only the medium with the solvent.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[4]
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The absorbance of the wells treated with the compounds is compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the compound concentration against the percentage of cell inhibition.
Signaling Pathway in Indole Alkaloid-Induced Cytotoxicity
Several indole alkaloids exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.[6] One such pathway is the Ras/Raf/ERK signaling cascade, which is a critical regulator of cell growth and division.[7][8] The indole alkaloid Harmalacidine (HMC), for instance, has been shown to induce apoptosis in leukemia cells by targeting this pathway.[7]
Caption: The Ras/Raf/ERK signaling pathway and points of inhibition by Harmalacidine (HMC).
References
- 1. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. Cytotoxic Indole Alkaloids against Human Leukemia Cell Lines from the Toxic Plant Peganum harmala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Chloro-4-methyl-1H-indole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 7-Chloro-4-methyl-1H-indole, a halogenated indole derivative. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Classification
Key Hazard Information:
| Hazard Category | Description | Source |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Respiratory Irritation | May cause respiratory irritation. | [1] |
| Environmental Hazard | Halogenated compounds can be toxic to aquatic life. | [4] |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted through an approved hazardous waste disposal program.[1][5][6][7][8] Evaporation in a fume hood or disposal down the sink is strictly prohibited.[5]
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:
-
Chemical safety goggles or a face shield.[1]
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.[9]
-
Closed-toe shoes.
2. Waste Segregation: Proper segregation is critical to prevent dangerous reactions and to facilitate correct disposal.
-
Designate as Halogenated Waste: this compound is a halogenated organic compound and must be segregated from non-halogenated waste streams.[2][3][10]
-
Solid Waste: Dispose of the compound in its solid form. Do not mix it with liquid solvents unless it is part of a solution from an experimental procedure.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be disposed of as solid hazardous waste.[9][11] These items should be double-bagged in clear plastic bags for inspection.[11]
3. Packaging and Labeling:
-
Primary Container: Whenever possible, accumulate the waste in its original container.[9][11][12] The container must be in good condition, with a secure, tightly closing lid.[2][13]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[11][13] The label must also include the full chemical name, "this compound," and an approximate quantity.[13] Ensure the label is legible and securely attached.
4. Storage Prior to Disposal:
-
Designated Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[9][13]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[9]
-
Incompatible Materials: Store it away from incompatible materials, particularly strong oxidizing agents.[6]
5. Arranging for Disposal:
-
Contact Environmental Health & Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup of the hazardous waste.[5]
-
Waste Collection Request: Follow your institution's specific procedures for submitting a hazardous waste collection request.[5][13]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling 7-Chloro-4-methyl-1H-indole
This guide provides crucial safety and logistical information for the handling and disposal of 7-Chloro-4-methyl-1H-indole, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for structurally similar compounds, it may cause skin, eye, and respiratory irritation. Ingestion or direct skin contact may be harmful.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Recommendation | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles.[1][2][4][5] A face shield should be worn when there is a splash hazard.[5][6] | ANSI Z87.1 certified eyewear is recommended.[5] |
| Hands | Chemical-resistant gloves. Nitrile gloves are a suitable minimum for incidental contact.[4][5][7] | Inspect gloves for integrity before use. |
| Body | A long-sleeved lab coat is required to protect skin and clothing from potential splashes.[4][6] | --- |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or if working in a poorly ventilated space.[2][6][8] | Follow institutional guidelines for respirator fit testing and selection. |
| Feet | Closed-toe shoes must be worn at all times in the laboratory.[4][5] | --- |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
- Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.[9]
- Work in a designated area, such as a chemical fume hood, to ensure proper ventilation.
- Verify that an emergency eyewash station and safety shower are readily accessible.[1][2]
- Assemble all necessary equipment and reagents before starting the experiment.
2. Weighing the Compound:
- Don the appropriate PPE as detailed in Table 1.
- Tare a clean, dry weighing boat on an analytical balance.
- Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.
- Record the exact weight.
3. Dissolving the Compound:
- Place a stir bar in a clean, dry flask of appropriate size.
- Add the desired solvent to the flask.
- Carefully add the weighed this compound to the solvent.
- Place the flask on a magnetic stir plate and stir until the compound is fully dissolved. Gentle heating may be applied if the compound's solubility characteristics permit and it is safe to do so.
4. Post-Handling Procedures:
- After handling, thoroughly wash your hands with soap and water.[1]
- Clean all contaminated surfaces and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[8]
-
Follow all institutional, local, and national regulations for the disposal of chemical waste.[1][2]
Workflow for Handling this compound
Caption: Workflow from preparation to disposal for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53924-05-3 Name: 7-chloro-1H-indole [xixisys.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. capotchem.com [capotchem.com]
- 9. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
